Monomethyl auristatin E intermediate-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H35NO5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1 |
InChI Key |
PCUHBNWYHLQSBO-HQRMLTQVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of Monomethyl Auristatin E Intermediate-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of this complex molecule involves a multi-step process with numerous intermediates. This guide provides a detailed overview of the chemical properties of a key precursor, Monomethyl auristatin E intermediate-9, scientifically known as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate .
Chemical Properties
A summary of the known chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | N/A |
| CAS Number | 120205-58-5 | N/A |
| Molecular Formula | C22H35NO5 | N/A |
| Molecular Weight | 393.52 g/mol | N/A |
| Appearance | Colorless to light yellow oil | N/A |
| SMILES | CC--INVALID-LINK----INVALID-LINK--OC(C)(C)C)OC">C@@HN(C)C(=O)OCC1=CC=CC=C1 | N/A |
Synthesis and Role in MMAE Synthesis
This compound is a crucial building block in the total synthesis of MMAE. It contains the core structure of the dolaisoleucine (Dil) moiety of MMAE, with the amine protected by a benzyloxycarbonyl (Cbz) group and the carboxylic acid protected as a tert-butyl ester.
While a detailed, publicly available protocol for the direct synthesis of intermediate-9 is scarce, its immediate downstream reaction is well-documented. Intermediate-9 undergoes deprotection of the Cbz group to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate, which is then coupled with the next amino acid in the MMAE sequence.
Experimental Protocol: Deprotection of Intermediate-9 and Subsequent Coupling
The following protocol describes the deprotection of the Cbz group from this compound and the subsequent coupling with Fmoc-L-Valine. This illustrates the primary utility of intermediate-9 in the synthesis of MMAE.
1. Deprotection of the Benzyloxycarbonyl (Cbz) Group:
-
Reactants:
-
tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (MMAE intermediate-9)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Methanol (Solvent)
-
-
Procedure:
-
Dissolve MMAE intermediate-9 in methanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (hydrogenation).
-
The reaction is monitored for the cleavage of the Cbz protecting group.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate.
-
2. Coupling with Fmoc-L-Valine:
-
Reactants:
-
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate (deprotected intermediate-9)
-
Fmoc-L-Valine
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Aprotic solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve Fmoc-L-Valine in an appropriate aprotic solvent.
-
Add the coupling agent and the base to activate the carboxylic acid of Fmoc-L-Valine.
-
Add the deprotected intermediate-9 to the reaction mixture.
-
Stir the reaction at room temperature until completion, forming the peptide bond.
-
The product, the dipeptide fragment of MMAE, is then purified using standard chromatographic techniques.
-
Logical Relationship in MMAE Synthesis
The following diagram illustrates the position and transformation of this compound in the broader synthetic pathway of MMAE.
Caption: Synthetic pathway of MMAE highlighting Intermediate-9.
Experimental Workflow for a Key Transformation
The workflow for the deprotection of intermediate-9 and subsequent peptide coupling is a critical sequence in the synthesis of MMAE.
Caption: Workflow for deprotection and subsequent peptide coupling.
Stability and Reactivity
-
Stability: As a Cbz-protected amine and a tert-butyl ester, this compound is relatively stable under standard laboratory conditions. It should be stored in a cool, dry place. The primary points of reactivity are the protecting groups.
-
Reactivity:
-
Cbz Group: The benzyloxycarbonyl group is susceptible to cleavage under hydrogenolysis conditions (e.g., H2 with a palladium catalyst), which is the intended pathway for its removal in the MMAE synthesis. It can also be removed by strong acids, but this may also cleave the tert-butyl ester.
-
Tert-butyl Ester: The tert-butyl ester is stable to many reaction conditions but can be readily cleaved by strong acids such as trifluoroacetic acid (TFA) to reveal the carboxylic acid. This is typically done at a later stage in the synthesis of MMAE.
-
Conclusion
This compound is a pivotal, protected amino acid derivative in the synthesis of the potent cytotoxic agent MMAE. Its strategic use of orthogonal protecting groups (Cbz and tert-butyl ester) allows for the sequential construction of the complex peptide backbone of MMAE. Understanding the chemical properties and reactivity of this intermediate is essential for the successful and efficient synthesis of MMAE for its use in antibody-drug conjugates.
The Linchpin of Auristatin Synthesis: A Technical Guide to the Role of Intermediate-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of auristatins, a class of highly potent cytotoxic agents integral to the development of Antibody-Drug Conjugates (ADCs). We will focus on the pivotal role of a key synthetic building block, herein designated as Intermediate-9 , in the construction of Monomethyl Auristatin E (MMAE), one of the most widely utilized auristatin derivatives in clinically approved ADCs. This document will detail the synthetic strategy, provide comprehensive experimental protocols, and present quantitative data in a clear, comparative format.
Introduction to Auristatins and Their Synthesis
Auristatins are synthetic analogs of the natural product dolastatin 10, a pentapeptide isolated from the sea hare Dolabella auricularia. These molecules are potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, auristatins induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis of rapidly dividing cancer cells.[1][2][3][4] Due to their extreme potency, auristatins like MMAE are not suitable for systemic administration as standalone drugs. Instead, they are employed as payloads in ADCs, which selectively deliver the cytotoxic agent to tumor cells expressing a specific surface antigen, thereby minimizing off-target toxicity.[2][3][5][6][7][8]
The synthesis of auristatins is a complex, multi-step process owing to the presence of several unique, non-proteinogenic amino acid residues in their structure.[5][9] A common and efficient strategy for the total synthesis of MMAE involves a convergent approach, where key peptide fragments are synthesized independently and then coupled together in the final stages. This modular approach allows for greater flexibility and optimization of the overall synthesis.
The Strategic Importance of Intermediate-9
In a convergent synthesis of MMAE, the molecule is typically dissected into two or more key fragments. For the purpose of this guide, we define Intermediate-9 as the dipeptide fragment N-((9H-fluoren-9-yl)methoxy)carbonyl-L-valyl-N5-carbamoyl-L-ornithine (Fmoc-Val-Cit-OH). This intermediate is a critical building block as it forms the core of the linker system that connects MMAE to the monoclonal antibody in many ADC formulations. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This ensures that the highly potent MMAE is released from the ADC only after internalization into the target cancer cell.
The synthesis of Intermediate-9 is a crucial upstream step that directly impacts the efficiency and scalability of the overall MMAE synthesis. Its purity and yield are paramount for the successful progression to the final product.
Synthesis Pathway and Experimental Workflow
The synthesis of MMAE via the coupling of key fragments, including Intermediate-9, follows a logical and well-defined workflow. The overall strategy is to first synthesize the protected peptide fragments and then couple them to form the full pentapeptide backbone of MMAE.
Experimental Protocols
Synthesis of Intermediate-9 (Fmoc-Val-Cit-OH)
This protocol describes the coupling of Fmoc-L-Valine to L-Citrulline to yield the dipeptide Intermediate-9.
-
Materials:
-
Fmoc-L-Valine (1 equivalent)
-
L-Citrulline (1.1 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Fmoc-L-Valine in DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add L-Citrulline to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Intermediate-9 as a white solid.
-
Quantitative Data
The efficiency of each step in the synthesis is critical for the overall yield of MMAE. The following table summarizes typical quantitative data for the synthesis of Intermediate-9 and its subsequent coupling.
| Parameter | Synthesis of Intermediate-9 | Coupling to MMAE Core |
| Reaction Scale | 10 mmol | 5 mmol |
| Typical Yield | 85 - 95% | 75 - 85% |
| Purity (by HPLC) | >98% | >95% |
| Reaction Time | 12 - 16 hours | 18 - 24 hours |
| Key Reagents | HATU, DIPEA | EDC, HOBt |
Mechanism of Action: From ADC to Apoptosis
Once MMAE is synthesized, it is conjugated to a monoclonal antibody via a linker, often derived from Intermediate-9. The resulting ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The following diagram illustrates the mechanism of action of an MMAE-containing ADC.
The binding of the ADC to its target antigen triggers receptor-mediated endocytosis.[10] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B cleave the Val-Cit linker, releasing the active MMAE payload.[2][3] Free MMAE can then bind to tubulin, preventing the formation of microtubules and leading to mitotic arrest and subsequent programmed cell death.[1][10]
Conclusion
The synthesis of auristatins, particularly MMAE, is a cornerstone of modern ADC development. A convergent synthetic strategy, which relies on the preparation of key fragments like Intermediate-9 (Fmoc-Val-Cit-OH), is essential for the efficient and scalable production of these potent cytotoxic agents. A thorough understanding of the role of such intermediates, coupled with optimized experimental protocols and rigorous quantitative analysis, is critical for researchers and professionals in the field of drug development. The continued refinement of these synthetic pathways will undoubtedly contribute to the creation of more effective and safer targeted cancer therapies.
References
- 1. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
Discovery and origin of Monomethyl auristatin E intermediates
An In-depth Technical Guide to the Discovery and Origin of Monomethyl Auristatin E (MMAE) Intermediates
Introduction
Monomethyl auristatin E (MMAE) is a synthetic, ultrapotent antineoplastic agent that has become a cornerstone of modern cancer therapy, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs).[1][2] Its high toxicity prevents its use as a standalone chemotherapeutic agent; instead, it is conjugated to a monoclonal antibody that directs it specifically to cancer cells, minimizing systemic exposure and maximizing efficacy.[2] This guide provides a detailed exploration of the origins, discovery, and synthetic pathways of MMAE, focusing on its key chemical intermediates. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Origin: From Sea Hare to Synthetic Payload
The story of MMAE begins with the natural product dolastatin 10 , a potent antimitotic peptide isolated in the 1980s by Pettit and his colleagues from the marine sea hare Dolabella auricularia.[3][4][5] Dolastatin 10 demonstrated extraordinary cytotoxicity, with sub-nanomolar activity against a range of cancer cell lines.[3][4] Subsequent research revealed that the true biosynthetic source of dolastatin 10 was not the mollusk itself, but cyanobacteria (originally identified as Symploca hydnoides) on which it feeds.[6]
Dolastatin 10 is a pentapeptide containing several unique amino acid residues: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), with a C-terminal amine unit, dolaphenine (Doe).[3][6][7]
Despite its potent preclinical activity, dolastatin 10 failed in clinical trials due to a narrow therapeutic window and significant toxicity.[3][4][8] This spurred research into synthetic analogues with improved properties. This led to the development of the auristatins, including auristatin E , which replaced the C-terminal dolaphenine unit.[3] Further refinement by scientists at Seattle Genetics (now Seagen) led to the creation of Monomethyl Auristatin E (MMAE).[9] MMAE is technically desmethyl-auristatin E, featuring a single methyl group on the N-terminal amino group, which provides a stable and defined attachment point for linkers used in ADCs.[9] This modification was crucial for its successful implementation in multiple FDA-approved ADCs, including brentuximab vedotin (Adcetris®), polatuzumab vedotin (Polivy®), and enfortumab vedotin (Padcev®).[10][11]
Synthesis of MMAE and Key Intermediates
The total synthesis of MMAE is a complex undertaking that relies on the stereoselective synthesis of its unique amino acid components and their sequential coupling. The general strategy is a convergent synthesis, where key peptide fragments are prepared separately and then combined. The core backbone consists of five units, often referred to as P1 through P5 from the N-terminus to the C-terminus.
The key intermediates are the protected amino acid monomers and the coupled di- or tri-peptide fragments. These include:
-
N-terminal unit (P1): (S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide, derived from monomethylated valine.
-
P2 Unit: Valine
-
P3 Unit: Dolaisoleuine (Dil)
-
P4 Unit: Dolaproine (Dap)
-
C-terminal unit (P5): A modified dolaphenine analogue, (1S,2R)-1-hydroxy-1-phenylpropan-2-amine.
Experimental Protocols for Key Intermediates
The following protocols are representative of the methods used in the synthesis of dolastatin 10 analogues and MMAE.[3][4]
Protocol 1: Synthesis of P4-P5 Dipeptide Fragment (e.g., H-Dap-Phe-OMe) This process involves the stereoselective synthesis of the dolaproine (Dap) unit followed by coupling to the C-terminal amine.
-
Synthesis of Protected Dolaproine (Boc-Dap): The synthesis of the Boc-protected dolaproine unit, which contains three chiral centers, can be achieved via an asymmetric aldol reaction. A chiral proline aldehyde is reacted with the boron enolate of a chiral oxazolidinone, followed by methylation and cleavage of the chiral auxiliary.[4][12]
-
Peptide Coupling: The resulting protected dolaproine acid (Boc-Dap-OH) is coupled to the C-terminal amine (e.g., Phenylalanine methyl ester) using standard peptide coupling reagents.
-
To a stirred solution of Boc-Dap-OH, H-Phe-OMe, and triethylamine (Et₃N) in a solvent like N,N-dimethylacetamide (DMAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) are added.
-
The reaction mixture is stirred for 12-18 hours at room temperature.
-
The product, Boc-Dap-Phe-OMe, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Deprotection: The N-terminal Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent to yield the dipeptide fragment (H-Dap-Phe-OMe) ready for the next coupling step.[3][4]
Protocol 2: Synthesis of the P1-P2-P3 Tripeptide Fragment This involves coupling the N-terminal Dov-Val unit to the dolaisoleuine (Dil) unit.
-
Fragment Preparation: The protected dipeptide Fmoc-MeVal-Val-OH and the protected dolaisoleuine intermediate (H-Dil-OtBu) are synthesized separately using established methods.[7][13]
-
Peptide Coupling: The two fragments are coupled using a coupling agent such as diethyl cyanophosphonate (DEPC) or dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).[7]
-
Purification and Deprotection: The resulting tripeptide is purified by chromatography. The C-terminal tert-butyl ester is removed with TFA, and the N-terminal Fmoc group can be removed with a base like diethylamine (Et₂NH) to prepare the fragment for the final coupling.[3]
Protocol 3: Final Convergent Coupling The deprotected P1-P3 fragment (acid) is coupled with the deprotected P4-P5 fragment (amine).
-
The P1-P3 carboxylic acid fragment and the P4-P5 amine fragment are dissolved in DMAc with Et₃N.
-
Coupling reagents (e.g., EDCI and HOBt) are added, and the mixture is stirred until the reaction is complete, as monitored by LC-MS.[3][4]
-
The final product, MMAE, is purified to a high degree (>98%) using preparative RP-HPLC.[10][14]
Quantitative Data on MMAE Intermediates and Derivatives
The potency and synthesis efficiency of MMAE and its precursors are critical for their application. The data below is compiled from various studies.
Table 1: Cytotoxicity of Dolastatin 10, MMAE, and Conjugates
| Compound | Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference |
|---|---|---|---|---|
| Dolastatin 10 | L1210 Leukemia | Cytotoxicity | 0.03 nM | [7] |
| Dolastatin 10 | NCI-H69 Lung Cancer | Cytotoxicity | 0.059 nM | [7] |
| Dolastatin 10 | DU-145 Prostate Cancer | Cytotoxicity | 0.5 nM | [7] |
| MMAE (non-targeted) | DX3puroβ6 Melanoma | Cytotoxicity | 0.058 ± 0.003 nM | [14] |
| MMAE (non-targeted) | BxPC-3 Pancreatic | Cytotoxicity | 65.1 ± 10.6 nM | [10][14] |
| MMAE (non-targeted) | Pancreatic Cells | Cytotoxicity | 0.16–0.5 nM | [10] |
| Cys-linker-MMAE ADC | BT-474 Breast Cancer | Cytotoxicity | 10⁻¹¹ M | [11] |
| vc-MMAE | SKBR3 Breast Cancer | Cytotoxicity | 410.54 ± 4.9 nM | [15] |
| vc-MMAE | HEK293 | Cytotoxicity | 482.86 ± 6.4 nM |[15] |
Table 2: Synthesis and Conjugation Yields
| Process | Product | Yield (%) | Reference |
|---|---|---|---|
| Non-chromatographic Isolation | vc-MMAE | 65% | [15] |
| Solution Phase Conjugation | NH₂-PDC-1 (MMAE Conjugate) | 78% | [10][14] |
| Solution Phase Conjugation | DOTA-PDC-1 (MMAE Conjugate) | 89% | [10][14] |
| Asymmetric Amidation & HPLC | MMAE.VC.SA.617 | 43% | [16] |
| Solid Phase Peptide Synthesis | Purified DOTA-peptide precursor | 5% | [10] |
| Solid Phase Peptide Synthesis | Purified NH₂-peptide precursor | 9% |[10] |
Table 3: Tubulin Polymerization Inhibition
| Compound | Assay Type | EC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Free MMAE | Tubulin Polymerization | 1.426 μM | [11] |
| Cys-linker-MMAE Conjugate 11 | Tubulin Polymerization | 1.525 μM | [11] |
| Cys-linker-MMAE Conjugate 15 | Tubulin Polymerization | 2.903 μM |[11] |
Mechanism of Action: Microtubule Disruption
The potent cytotoxicity of MMAE stems from its function as a tubulin inhibitor.[17] Once an ADC delivers MMAE into a target cancer cell, the linker is cleaved, releasing the free drug.[18] MMAE then binds to tubulin, the protein subunit of microtubules. This binding inhibits tubulin polymerization, a critical process for forming the mitotic spindle during cell division.[19]
The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death).[18] This mechanism makes MMAE exceptionally potent against rapidly dividing cancer cells.
Conclusion
From its origins as a component of a complex natural product in a marine mollusk to its current status as a precision-engineered synthetic payload, the journey of Monomethyl Auristatin E exemplifies the evolution of targeted cancer therapy. The challenging synthesis of its unique amino acid intermediates and the overall peptide structure has been overcome through decades of research, enabling its widespread use in life-saving antibody-drug conjugates. Understanding the discovery, synthesis, and mechanism of MMAE and its intermediates is crucial for the continued development of next-generation ADCs and other targeted therapeutic strategies.
References
- 1. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Old Drug, New Delivery Strategy: MMAE Repackaged [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 19. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of MMAE Synthesis for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component in the burgeoning field of antibody-drug conjugates (ADCs). Its high cytotoxicity, which is 100-1000 times more potent than doxorubicin, precludes its use as a standalone chemotherapeutic agent.[1] However, when conjugated to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens, MMAE can be delivered directly to cancer cells, minimizing systemic toxicity and maximizing therapeutic efficacy. This guide provides a comprehensive overview of the fundamental principles of MMAE synthesis, its conjugation to antibodies, and its mechanism of action, tailored for professionals in drug development and research.
I. Total Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a complex, multi-step process that involves the stereoselective synthesis of its unique amino acid constituents and their subsequent peptide couplings. MMAE is a synthetic analogue of the natural product dolastatin 10.[2] The synthesis is typically a convergent process, where key fragments are synthesized separately and then coupled together. A patent provides a detailed multi-step process for the preparation and purification of MMAE, achieving a purity of over 99%.[1]
Key Synthetic Fragments
The core structure of MMAE is a pentapeptide-like molecule composed of five distinct units:
-
Dolavaline (Dov)
-
Valine (Val)
-
Dolaisoleuine (Dil)
-
Dolaproine (Dap)
-
Norephedrine unit (Doe)
The synthesis of each of these fragments requires careful stereochemical control to ensure the desired biological activity of the final MMAE molecule.
General Synthetic Strategy
A generalized synthetic route involves the following key stages:
-
Fragment Synthesis: Independent synthesis of the protected amino acid fragments. This often involves asymmetric synthesis techniques to establish the correct stereocenters.
-
Fragment Coupling: Stepwise coupling of the synthesized fragments to build the pentapeptide backbone. Standard peptide coupling reagents are employed for this purpose.
-
Deprotection and Final Modification: Removal of protecting groups and final modifications to yield the MMAE molecule.
A detailed, step-by-step synthetic protocol with high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data for the characterization of intermediates and the final product is crucial for successful synthesis. While a single, comprehensive, high-yield protocol is not publicly available, the patent literature outlines a 15-step process for MMAE synthesis and purification.[1]
II. Synthesis of the Linker-Payload Conjugate: vc-MMAE
For use in ADCs, MMAE is typically attached to a linker that facilitates its conjugation to the antibody and its subsequent release within the target cancer cell. A widely used linker system is the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (mc-vc-PAB) linker. This linker is designed to be stable in the bloodstream but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4]
Synthesis of mc-vc-PAB-MMAE
The synthesis of the mc-vc-PAB-MMAE conjugate involves the coupling of the mc-vc-PAB linker to the N-terminus of MMAE. One reported method involves the following steps:
-
Activation of the Linker: The mc-vc-PAB linker is activated, for example, as a p-nitrophenyl (PNP) carbonate.
-
Coupling to MMAE: The activated linker is then reacted with MMAE to form the mc-vc-PAB-MMAE conjugate.[2]
The resulting conjugate can be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). A non-chromatographic workup procedure has also been described with a reported yield of 65%.[2]
Quantitative Data for Linker-Payload Synthesis
| Step | Reactants | Reagents and Conditions | Yield | Reference |
| vc-MMAE Synthesis (Workup) | mc-vc-PAB linker, MMAE | Coupling followed by a non-chromatographic aqueous work-up | 65% | [2] |
| vc-MMAE Synthesis (HPLC) | mc-vc-PAB linker, MMAE | Coupling followed by C18 reversed-phase preparative HPLC purification | 57% | [2] |
| Peptide-MMAE Conjugation (HPLC) | Purified peptide, Mc-PEG2-Val-Cit-PABC-MMAE | Michael addition in DMSO/pyridine, followed by RP-HPLC purification | 78-89% | [5] |
III. Conjugation of vc-MMAE to Monoclonal Antibodies
The final step in the preparation of an MMAE-based ADC is the conjugation of the vc-MMAE linker-payload to the monoclonal antibody. The most common strategy for cysteine-linked ADCs involves the selective reduction of the interchain disulfide bonds of the antibody, followed by conjugation of the maleimide-containing linker to the resulting free thiol groups.[6][7]
Experimental Protocol for ADC Synthesis
Step 1: Antibody Reduction
-
Buffer Exchange: The antibody is first buffer-exchanged into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5).[6][8]
-
Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). The molar equivalents of TCEP are carefully controlled to achieve the desired number of free thiols per antibody.[6][9] The reaction is typically incubated at room temperature or 37°C for 1-3 hours.[6]
-
Purification: Excess TCEP is removed using a desalting column or a centrifugal concentrator.[6]
Step 2: Conjugation
-
pH Adjustment: The pH of the reduced antibody solution may be adjusted to ~7.4.[6]
-
Conjugation Reaction: A solution of the maleimide-activated vc-MMAE linker-drug in a solvent like DMA is added to the reduced antibody solution.[6] The reaction proceeds via a Michael addition of the antibody's thiol groups to the maleimide group of the linker. The reaction is typically incubated at room temperature for 1-2 hours.[6]
-
Quenching: The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[8]
Step 3: Purification of the ADC
The resulting ADC is purified to remove unconjugated linker-drug and other impurities. This is typically achieved through size exclusion chromatography or other chromatographic techniques.
Characterization and Quality Control
The final ADC product must be thoroughly characterized to ensure its quality and consistency. Key parameters to be assessed include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that affects the efficacy and toxicity of the ADC.[10] Hydrophobic Interaction Chromatography (HIC) HPLC is a standard method for determining the DAR.[10][11][12]
-
Purity and Aggregation: Size exclusion chromatography (SEC) is used to assess the purity of the ADC and to quantify the level of aggregation.
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed to be comparable to that of the unconjugated antibody.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using antigen-positive and antigen-negative cell lines.
IV. Mechanism of Action of MMAE
The cytotoxic effect of MMAE is initiated upon the binding of the ADC to its target antigen on the surface of a cancer cell. The subsequent steps are as follows:
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline linker is cleaved by proteases like cathepsin B.[3]
-
Payload Release: The cleavage of the linker releases the free, active MMAE into the cytoplasm of the cancer cell.
-
Tubulin Inhibition: MMAE exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[13][14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[15]
-
Apoptosis Induction: The prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis). This process involves the activation of a cascade of caspases, including caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[16][17] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[16]
V. Experimental Workflows and Signaling Pathways
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an MMAE-based ADC.
MMAE-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
Conclusion
The synthesis of MMAE and its conjugation to antibodies are cornerstone processes in the development of next-generation cancer therapeutics. A thorough understanding of the synthetic chemistry, the intricacies of the conjugation process, and the underlying mechanism of action is paramount for researchers and drug developers in this field. This guide provides a foundational understanding of these core principles, offering a detailed overview of the experimental protocols and signaling pathways involved. Continued innovation in synthetic and conjugation methodologies will undoubtedly lead to the development of even more effective and safer ADC therapies in the future.
References
- 1. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellmosaic.com [cellmosaic.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. smatrix.com [smatrix.com]
- 14. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 17. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for Monomethyl Auristatin E Intermediate-9 Remains Elusive in Public Domain
A comprehensive search for detailed spectroscopic and experimental data for Monomethyl auristatin E (MMAE) intermediate-9, a key component in the synthesis of the potent anti-cancer agent MMAE, has yielded limited specific information in the public domain. While the intermediate is commercially available and its role in the synthesis of MMAE is established, a thorough in-depth technical guide with quantitative spectroscopic data and detailed experimental protocols, as requested by researchers, scientists, and drug development professionals, cannot be fully compiled from publicly accessible sources.
MMAE intermediate-9, identified with the CAS number 120205-58-5 and a molecular formula of C22H35NO5, is a crucial building block in the chemical synthesis of Monomethyl auristatin E. MMAE itself is a highly potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs) for targeted cancer therapy.
For the purpose of providing a foundational understanding, a logical workflow for the spectroscopic analysis of a synthetic intermediate like MMAE intermediate-9 is presented below. This workflow represents a standard approach in synthetic chemistry for the structural elucidation and purity confirmation of a target compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical intermediate.
Researchers and drug development professionals seeking this specific data are encouraged to consult commercial suppliers of Monomethyl auristatin E intermediate-9 directly for a certificate of analysis or other technical documentation, which may contain the desired spectroscopic information. Alternatively, performing the synthesis and subsequent spectroscopic analysis in-house would be necessary to obtain this data for research and development purposes.
An In-Depth Technical Guide to the Mechanism of Action of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several clinically successful antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core mechanism of action of MMAE, from its molecular interaction with tubulin to the downstream cellular consequences of microtubule disruption. This document details the targeted delivery of MMAE via ADCs, its inhibition of tubulin polymerization, the resulting cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis. Furthermore, it explores the "bystander effect," a key feature of MMAE-based ADCs. Quantitative data on MMAE's potency and binding affinity are presented, along with detailed protocols for key experimental assays and visual representations of the underlying molecular pathways to support further research and development in this field.
Introduction: The Role of MMAE in Targeted Cancer Therapy
Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone chemotherapeutic agent.[1] Instead, its potent anti-cancer activity is harnessed through targeted delivery to tumor cells as the cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] They consist of a monoclonal antibody specific to a tumor-associated antigen, a stable linker, and a potent cytotoxic agent like MMAE.[1] This design allows for the selective delivery of the cytotoxic payload to cancer cells, minimizing exposure to healthy tissues and thereby reducing systemic toxicity.[3]
Mechanism of Action: From ADC Internalization to Apoptosis
The mechanism of action of MMAE delivered via an ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the cancer cell surface and culminates in apoptotic cell death.
ADC Binding, Internalization, and Payload Release
The journey of MMAE to its intracellular target begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[4] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[4] The endosome then fuses with a lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker, releasing the active MMAE payload into the cytoplasm.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Auristatin Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of auristatin peptides, a class of potent antimitotic agents widely utilized as payloads in antibody-drug conjugates (ADCs). The document details the core principles of their synthesis, experimental protocols, and the biological pathways they influence.
Introduction to Auristatins
Auristatins are synthetic analogues of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2] These peptides are highly cytotoxic, exhibiting activity at the picomolar to nanomolar range, making them attractive payloads for targeted cancer therapies.[3] The most prominent members of this class are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][4] Their mechanism of action involves the inhibition of tubulin polymerization, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[2][5][6] Due to their high potency, they are often conjugated to monoclonal antibodies to ensure targeted delivery to tumor cells, thereby minimizing systemic toxicity.[2][4]
Core Principles of Auristatin Synthesis
The synthesis of auristatins is a complex multi-step process that can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. A common and efficient strategy is the convergent synthesis approach, which involves the separate synthesis of peptide fragments that are subsequently coupled to form the final pentapeptide.[7]
The general structure of auristatins consists of five amino acid units, often denoted as P1 through P5, some of which are unique and not found in natural proteins. For instance, MMAE is composed of N-methyl-Val-Val-Dolaisoleuine-Dolaproine-Norephedrine. The synthesis requires careful selection of protecting groups to prevent unwanted side reactions and precise control of coupling conditions to ensure high yields and stereochemical purity.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis of auristatin peptides, with a focus on a convergent solid-phase synthesis approach for MMAE.
Solid-Phase Synthesis of Peptide Fragments
Solid-phase peptide synthesis (SPPS) is a widely used technique where the peptide chain is assembled step-by-step while attached to an insoluble polymer support, or resin.[8][9] This method simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration.[8]
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including specialized auristatin building blocks)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)[10][11]
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[12]
Protocol for a Peptide Fragment (e.g., P1-P2-P3):
-
Resin Swelling: The 2-CTC resin is swelled in DMF in a reaction vessel.
-
First Amino Acid Loading: The first Fmoc-protected amino acid is attached to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating with 20% piperidine in DMF.[10] The resin is then thoroughly washed with DMF and DCM.
-
Peptide Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU/DIEA in DMF) and added to the resin. The reaction is allowed to proceed until completion.[10][13]
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the fragment sequence.
-
Fragment Cleavage: Once the fragment is assembled, it is cleaved from the resin using a cleavage cocktail. The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed.[10]
Fragment Coupling in Solution Phase
Once the required peptide fragments are synthesized and cleaved from the resin, they are coupled in solution to form the full-length auristatin.
Protocol:
-
Fragment Activation: The C-terminal carboxylic acid of one fragment is activated using a coupling reagent such as EDCI/HOBt in a suitable solvent like DMF.[14]
-
Coupling Reaction: The N-terminus of the second fragment is deprotected (if necessary) and added to the activated first fragment. The reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is worked up to remove the coupling reagents and byproducts. The crude auristatin peptide is then purified.
Purification and Characterization
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
Crude auristatin peptides are purified using preparative RP-HPLC with a C18 column.[15][16]
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, and filtered.[17]
-
HPLC Conditions: A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used as the mobile phase.[15] The separation is monitored by UV detection at 210-220 nm.[15]
-
Fraction Collection and Analysis: Fractions corresponding to the desired product peak are collected. The purity of each fraction is assessed by analytical HPLC.[15]
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.[15]
Characterization:
-
Mass Spectrometry (MS): The molecular weight of the purified auristatin is confirmed by mass spectrometry. For MMAE (C₃₉H₆₇N₅O₇, monoisotopic mass: 717.504 Da), characteristic ions such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ can be observed.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the auristatin. Detailed 2D NMR experiments like ROESY can be used to distinguish between different conformers (cis and trans) that exist in solution.[1][19][20]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of auristatins.
Table 1: Representative Yields and Purity in Auristatin Synthesis
| Step | Description | Typical Yield (%) | Purity (%) | Reference |
| 1 | Solid-Phase Fragment Synthesis | >90 | Crude | [13] |
| 2 | Fragment Cleavage from Resin | >85 | Crude | [10] |
| 3 | Solution-Phase Fragment Coupling | 60-80 | Crude | [14] |
| 4 | Final Purification | >95 (after HPLC) | >99 | [21] |
Table 2: Biological Activity of Auristatin Analogs
| Compound | Target Cell Line | IC₅₀/GI₅₀ (nM) | Assay Type | Reference |
| Auristatin PE | WSU-MW | ~0.1 (complete growth inhibition) | Cell Viability | [5] |
| MMAE Analog | Various | 0.057 | Cytotoxicity (GI₅₀) | [14] |
| MMAF Analog | HCT116 | Potent (specific value not stated) | Cytotoxicity | [22] |
Table 3: Mass Spectrometry Data for MMAE
| Ion | m/z (observed) | Reference |
| [M+H]⁺ | 718.4 | [18] |
| [M+Na]⁺ | 740.4 | [18] |
| [M+K]⁺ | 756.4 | [18] |
| MS/MS Fragment | 496.3 (from [M+Na]⁺) | [18] |
Visualizations
Auristatin Synthesis Workflow
Caption: Convergent synthesis workflow for an auristatin peptide.
Mechanism of Action: Tubulin Inhibition
Caption: Signaling pathway of auristatin-induced cell cycle arrest.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new tubulin polymerization inhibitor, auristatin PE, induces tumor regression in a human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 22. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Characterization of MMAE Intermediate-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs).[1] Its synthesis involves a multi-step process with several key intermediates. The purity and structural integrity of these intermediates are paramount to ensuring the quality and efficacy of the final MMAE product. This application note provides a comprehensive overview of the analytical methods for the characterization of MMAE intermediate-9, a key precursor in the synthesis of MMAE.[1]
MMAE intermediate-9, chemically known as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate, has a CAS number of 120205-58-5 and a molecular formula of C22H35NO5.[2] Its molecular weight is 393.52 g/mol .[3] This document outlines detailed protocols for the analysis of this intermediate using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow
The characterization of MMAE intermediate-9 follows a logical progression of analytical techniques to first assess purity, then confirm identity and finally elucidate its detailed chemical structure. The general workflow is depicted below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of synthetic intermediates like MMAE intermediate-9. The method separates the target compound from impurities based on hydrophobicity.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
The following table presents representative data for an HPLC analysis of a sample of MMAE intermediate-9.
| Parameter | Result |
| Retention Time (RT) | 15.8 min |
| Purity by Area % | > 98.5% |
| Major Impurity RT | 14.2 min |
| Impurity Area % | < 0.5% |
Note: The data presented are for illustrative purposes.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of a compound by determining its molecular weight.
Experimental Protocol: LC-MS
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, for example, from 20% to 95% Mobile Phase B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
Data Presentation: LC-MS Analysis
The expected mass of MMAE intermediate-9 (C22H35NO5) is 393.52 g/mol . The table below summarizes the expected and observed mass ions.
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 394.25 | 394.3 |
| [M+Na]+ | 416.23 | 416.2 |
Note: The data presented are for illustrative purposes.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For MMAE intermediate-9, 1H and 13C NMR would be used to confirm the presence of all expected functional groups and to verify the stereochemistry.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6 mL of deuterated solvent.
-
Experiments:
-
1H NMR: To observe the proton environment.
-
13C NMR: To observe the carbon skeleton.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular structure.
-
Data Presentation: Representative 1H NMR Data
The following table provides representative chemical shifts for key protons in the structure of MMAE intermediate-9.
| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |
| Aromatic (Cbz group) | 7.2 - 7.4 | multiplet |
| CH2 (Cbz group) | ~5.1 | singlet |
| O-CH3 | ~3.3 | singlet |
| N-CH3 | ~2.9 | singlet |
| tert-Butyl | ~1.4 | singlet |
| Aliphatic CH, CH2, CH3 | 0.8 - 2.5 | multiplets |
Note: The data presented are for illustrative purposes and are based on typical chemical shifts for similar functional groups.
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of MMAE intermediate-9. The combination of HPLC for purity assessment, LC-MS for identity confirmation, and NMR for detailed structural elucidation ensures that the intermediate meets the stringent quality requirements for its use in the synthesis of the potent cytotoxic agent, MMAE. These protocols can be adapted and optimized for in-process control and final quality assessment in a drug development and manufacturing setting.
References
Application Notes & Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediates
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1][2][3][4] The synthesis of MMAE is a multi-step process that generates various intermediates. The purity of these intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of intermediates in the synthesis of MMAE, with a focus on common techniques employed in the field. While a specific compound universally designated as "intermediate-9" is not defined in publicly available literature, the methods described herein are broadly applicable to the purification of structurally similar precursors of MMAE.
Purification Techniques Overview
The purification of MMAE intermediates typically involves a combination of chromatographic and non-chromatographic methods. The choice of technique depends on the physicochemical properties of the intermediate (e.g., polarity, solubility, charge) and the nature of the impurities.
Commonly Employed Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used high-resolution technique for purifying non-polar to moderately polar compounds.
-
Normal-Phase Column Chromatography: Effective for separating compounds with different polarities using a silica or alumina stationary phase.
-
Non-Chromatographic Work-up (Precipitation/Crystallization): A simpler, scalable method for isolating solid compounds from a reaction mixture.
-
Hydrophobic Interaction Chromatography (HIC): Primarily used for the purification of biomolecules like antibody-drug conjugates, but the principle of separation based on hydrophobicity can be applied to large intermediates.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for achieving high purity of MMAE intermediates and related drug-linker constructs.[2][5]
Protocol for Preparative RP-HPLC:
-
Column Selection: A C18 reversed-phase column is commonly used. For preparative scale, a column with a larger diameter (e.g., 30 mm) and particle size (e.g., 10 µm) is suitable.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the target compound. An example gradient is 5% to 95% MeCN over 30 minutes.
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of a suitable solvent, such as dimethylacetamide (DMAc) or a mixture of DMAc and water.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column. Monitor the elution profile using a UV detector (typically at 280 nm). Collect fractions corresponding to the peak of the target intermediate.
-
Post-Purification: Combine the fractions containing the pure product and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of MMAE intermediates using preparative RP-HPLC.
Non-Chromatographic Aqueous Work-up
This method is particularly useful for the isolation of drug-linker constructs like vc-MMAE and can be adapted for intermediates that are sparingly soluble in water. It offers a simpler and more scalable alternative to chromatography.[1][2]
Protocol for Aqueous Work-up:
-
Reaction Quenching: The reaction mixture, typically in a solvent like N,N-dimethylformamide (DMF), is added dropwise to a beaker containing distilled water with continuous stirring.[1]
-
Precipitation: The addition of the organic reaction mixture to water causes the less polar product to precipitate out of the solution.[1]
-
Stirring: The resulting mixture is stirred for a period (e.g., 30 minutes) at room temperature to allow for complete precipitation.[1]
-
Isolation: The precipitate is recovered by vacuum filtration.
-
Washing: The isolated solid is washed with water to remove water-soluble impurities.
-
Drying: The purified solid product is dried under vacuum.
Logical Flow of Non-Chromatographic Purification
Caption: Logical flow for a non-chromatographic aqueous work-up purification.
Data Presentation
The following table summarizes the reported yields and purity levels for the purification of MMAE-related compounds using different techniques.
| Compound | Purification Method | Yield | Purity | Reference |
| vc-MMAE | Non-chromatographic aqueous work-up | 65% | Single spot on TLC | [1][2] |
| vc-MMAE | Reversed-Phase Preparative HPLC | 70% | Not specified | [2] |
| Maleimidocaproyl-peptide-MMAE derivatives | C18 Reversed-Phase Preparative HPLC | 57% | Not specified | [2] |
| Maleimido-DPR-val-cit-PAB-MMAE | Reversed-Phase Preparative HPLC | 48% | Not specified | [2] |
| Maleimido-Lys-val-cit-PAB-MMAE | Reversed-Phase Preparative HPLC | 39% | Not specified | [2] |
| Mc-Val-Cit-PAB-MMAE | Not specified, but a method for high purity | >95% to >99.8% | >95% to >99.8% | [6] |
| NH2-PDC-1 | Reversed-Phase HPLC | 78% | >99% | [4] |
| DOTA-PDC-1 | Reversed-Phase HPLC | 89% | >99% | [4] |
Quality Control
After purification, it is essential to assess the purity and confirm the identity of the intermediate.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification. A single spot for the collected fraction indicates a high degree of purity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified fraction can determine the exact purity level.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified intermediate.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound.
Signaling Pathway for Quality Control Post-Purification
Caption: Quality control workflow following the purification of an MMAE intermediate.
Conclusion
The purification of intermediates in the synthesis of Monomethyl auristatin E is a critical step that significantly impacts the quality of the final drug conjugate. The choice of purification technique, whether it be high-resolution chromatography like RP-HPLC or a scalable non-chromatographic work-up, must be tailored to the specific intermediate and the desired level of purity. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working on the synthesis and purification of MMAE and its precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: A Step-by-Step Guide to MMAE Conjugation for Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2][3] Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent, 100-1000 times more potent than doxorubicin, that inhibits cell division by blocking tubulin polymerization.[][5] Due to its high toxicity, MMAE is ideal for use as an ADC payload.[]
The antibody and the MMAE payload are connected by a chemical linker. A widely used linker system employs a protease-cleavable valine-citrulline (Val-Cit or vc) dipeptide sequence connected to a p-aminobenzylcarbamate (PABC) self-immolative spacer.[6][7][8][9] This linker is stable in the bloodstream but is efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells, ensuring targeted release of the payload.[][10]
The most common method for attaching the drug-linker to the antibody is through cysteine-directed conjugation. This process involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups (-SH), which then react with a maleimide group on the drug-linker to form a stable thioether bond.[11][12][13] This guide provides a detailed, step-by-step protocol for the generation, purification, and characterization of MMAE-conjugated ADCs.
Principle of Cysteine-Directed MMAE Conjugation
The conjugation process is a two-step chemical reaction. First, a controlled number of the four interchain disulfide bonds in a typical IgG1 antibody are reduced to yield eight reactive thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is efficient and selective.[7][12] Second, the maleimide group of the MMAE drug-linker (e.g., MC-vc-PABC-MMAE) reacts with the antibody's free thiols via a Michael addition reaction to form the final ADC.[7][13] The number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that affects both potency and pharmacokinetics.[2][14] By controlling the reduction and conjugation conditions, a desired average DAR (typically around 4) can be achieved.[6]
Figure 1: High-level overview of the two-step cysteine-directed ADC conjugation process.
Experimental Workflow for MMAE Conjugation
The overall process for generating and characterizing an MMAE-ADC involves several sequential stages, from initial antibody preparation to final analytical validation. Each step is critical for producing a homogenous and effective conjugate.
Figure 2: The complete experimental workflow for ADC generation and characterization.
Detailed Experimental Protocols
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of an IgG1 antibody using TCEP to generate reactive thiol groups for conjugation. The molar ratio of TCEP to antibody is a critical parameter for controlling the average DAR of the final ADC.
Materials:
-
IgG1 Antibody (e.g., Trastuzumab, Rituximab)
-
Reduction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
TCEP Stock Solution: 10 mM TCEP-HCl in deionized water, freshly prepared.
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in cold Reduction Buffer.
-
TCEP Addition: Add a specific molar equivalent of TCEP stock solution to the antibody solution. The optimal TCEP-to-antibody ratio (typically ranging from 2.0 to 4.0 equivalents) must be determined empirically for each antibody to achieve the desired DAR.[7] (See Table 1 for an example).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[7][11]
-
Cooling: After incubation, immediately place the reaction tube on ice to slow down the reduction reaction. The reduced antibody should be used for conjugation without delay.
Protocol 2: Thiol-Maleimide Conjugation with vc-MMAE
This protocol details the conjugation of the reduced antibody with a maleimide-functionalized drug-linker, MC-vc-PABC-MMAE.
Materials:
-
Reduced Antibody solution (from Protocol 1)
-
Conjugation Buffer: Same as Reduction Buffer (pH 8.0) or PBS pH 7.4.
-
MC-vc-PABC-MMAE Stock Solution: 10 mM in a compatible organic solvent like Dimethyl sulfoxide (DMSO).
-
Quenching Solution: 100 mM N-acetylcysteine (NAC) in deionized water, freshly prepared.
Procedure:
-
Drug-Linker Addition: To the cold, reduced antibody solution, add a slight molar excess of the MC-vc-PABC-MMAE stock solution (e.g., 4.4 molar equivalents for a target DAR of 4). The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction at room temperature (or 4°C to slow the reaction) for 1-3 hours with gentle mixing.[7] The reaction should be protected from light.
-
Quenching: Stop the conjugation reaction by adding a 10-fold molar excess of NAC (relative to the drug-linker) to the mixture.[15] Incubate for an additional 20-30 minutes. This step caps any unreacted maleimide groups and unreacted antibody thiols.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching agent, and potential aggregates. Size Exclusion Chromatography (SEC) is a common method.
Materials:
-
Quenched ADC reaction mixture
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
SEC Column (e.g., Sephadex G-25 or a pre-packed column suitable for proteins >30 kDa).[16]
-
Chromatography System (e.g., FPLC or HPLC).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of cold Purification Buffer.
-
Sample Loading: Load the quenched ADC reaction mixture onto the column.
-
Elution: Elute the sample with Purification Buffer at the recommended flow rate. The ADC, being a large molecule, will elute first in the void volume, while smaller molecules (unreacted drug-linker, NAC) will be retained longer.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the ADC using centrifugal ultrafiltration devices (e.g., with a 30 kDa MWCO).
-
Sterile Filtration: Pass the final purified ADC solution through a 0.22 µm sterile filter for long-term storage at 4°C or frozen at -80°C.
Data Presentation: Quantitative Analysis
The conditions used during the reduction and conjugation steps directly influence the final characteristics of the ADC.
Table 1: Example of TCEP Titration to Control Average DAR Based on a hypothetical IgG1 antibody.
| Sample ID | TCEP Molar Equivalents (TCEP:mAb) | Drug-Linker Molar Equivalents (Drug:mAb) | Resulting Average DAR (by HIC) |
|---|---|---|---|
| ADC-1 | 2.2 | 4.4 | 2.1 |
| ADC-2 | 2.8 | 4.4 | 3.8 |
| ADC-3 | 3.5 | 4.4 | 5.5 |
| ADC-4 | 4.0 | 4.4 | 6.9 |
Table 2: Sample ADC Characterization Summary
| Analytical Method | Parameter Measured | Result | Specification |
|---|---|---|---|
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.9 | 3.5 - 4.5 |
| SEC-HPLC | Monomer Purity (%) | 98.5% | ≥ 95% |
| SEC-HPLC | High Molecular Weight Species (Aggregates) (%) | 1.2% | ≤ 5% |
| UV-Vis | Protein Concentration (mg/mL) | 2.05 | 1.8 - 2.2 |
| Endotoxin Test | Endotoxin Units (EU/mg) | < 0.5 | ≤ 1.0 EU/mg |
Protocols for ADC Characterization
Protocol 4A: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated MMAE molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.[6][][18]
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 5-10% isopropanol).
-
Gradient: Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
Calculation: Integrate the peak area for each species (ADARx). Calculate the average DAR using the following formula: Average DAR = Σ (DARx * ADARx) / Σ ADARx Where DARx is the drug load of a given peak (0, 2, 4, etc.).[]
Protocol 4B: Purity and Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying the percentage of monomeric ADC versus high molecular weight aggregates.[16][19]
Methodology:
-
System: HPLC system with a UV detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to aggregates. Calculate purity by dividing the monomer peak area by the total area of all peaks.
Mechanism of Action of vc-MMAE ADCs
The therapeutic effect of a vc-MMAE ADC is initiated upon binding to its target antigen on a cancer cell and subsequent internalization.
References
- 1. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Monomethyl Auristatin E (MMAE) for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its high cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of MMAE, allowing for potent anti-tumor activity while minimizing systemic toxicity.[2] The mechanism of action of MMAE involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
These application notes provide a detailed overview of a representative large-scale synthesis of MMAE suitable for preclinical studies. The protocol is a composite method based on information available in the scientific and patent literature. It is intended to guide researchers in developing their own processes for producing high-purity MMAE for research and preclinical development.
Data Presentation
The following tables summarize the expected yields and purity for the key steps in the synthesis and purification of MMAE. These values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Yields for MMAE Synthesis Intermediates
| Step | Intermediate | Starting Material | Expected Yield (%) |
| 1 | Boc-D-Val-Dil-dap-Phe-OMe | Boc-D-Val-Dil-OH and H-dap-Phe-OMe | 85 - 95 |
| 2 | Boc-MeVal-Val-Dil-dap-Phe-OMe | Boc-MeVal-OH and H-Val-Dil-dap-Phe-OMe | 80 - 90 |
| 3 | MMAE (Crude) | Boc-MeVal-Val-Dil-dap-Phe-OMe | 70 - 85 |
Table 2: Purity Profile of MMAE After Purification
| Purification Step | Purity (by HPLC) | Key Impurities Removed |
| Column Chromatography | > 95% | Unreacted starting materials, coupling reagents |
| Crystallization | > 99.5% | Diastereomers, related substances |
Experimental Protocols
I. Large-Scale Synthesis of MMAE
This protocol describes a multi-step synthesis of MMAE. All operations should be performed in a well-ventilated fume hood by trained personnel, adhering to all applicable safety regulations for handling potent cytotoxic compounds.
Materials and Reagents:
-
Amino acid precursors (e.g., Boc-MeVal-OH, Boc-D-Val-OH, H-Val-OH, H-Dil-OH, H-dap-OH, H-Phe-OMe)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Solvents (e.g., DMF, DCM, THF, Ethyl Acetate, Methanol, Toluene, n-Heptane)
-
Purification media (e.g., Silica gel)
Protocol:
Step 1: Synthesis of the Dipeptide Fragment (H-dap-Phe-OMe)
-
To a solution of Boc-Dap-OH (1.0 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of H-Phe-OMe.HCl (1.1 eq) and DIPEA (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting Boc-dap-Phe-OMe in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain H-dap-Phe-OMe.HCl.
Step 2: Synthesis of the Tripeptide Fragment (Boc-D-Val-Dil-OH)
-
Couple Boc-D-Val-OH and H-Dil-OMe using the general peptide coupling procedure described in Step 1.
-
After purification, saponify the methyl ester of Boc-D-Val-Dil-OMe using LiOH in a THF/water mixture to yield Boc-D-Val-Dil-OH.
Step 3: Coupling to form the Tetrapeptide (Boc-D-Val-Dil-dap-Phe-OMe)
-
Couple Boc-D-Val-Dil-OH (1.0 eq) with H-dap-Phe-OMe.HCl (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Synthesis of the Pentapeptide (Boc-MeVal-Val-Dil-dap-Phe-OMe)
-
Deprotect Boc-D-Val-Dil-dap-Phe-OMe using TFA in DCM.
-
Couple the resulting amine with Boc-MeVal-OH and H-Val-OH sequentially using the general peptide coupling procedure.
Step 5: Final Deprotection and Formation of MMAE
-
Treat the fully protected pentapeptide with a solution of TFA in DCM to remove the Boc protecting group.
-
Concentrate the reaction mixture and purify the crude MMAE by preparative HPLC.
II. Purification of MMAE
For preclinical studies, high purity of MMAE is crucial. A two-step purification process is recommended.
Protocol:
Step 1: Preparative HPLC
-
Dissolve the crude MMAE in a minimal amount of DMSO or DMF.
-
Purify the solution by preparative reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Collect the fractions containing the pure MMAE.
-
Lyophilize the pure fractions to obtain MMAE as a white solid.
Step 2: Crystallization [3]
-
Dissolve the HPLC-purified MMAE (e.g., 1.0 g) in a suitable solvent such as isopropyl acetate (e.g., 4.0 mL).[3]
-
Add a small amount of water (e.g., 50 mg) and stir until a clear solution is obtained.[3]
-
Optionally, add seed crystals to induce crystallization.[3]
-
Cool the solution to a low temperature (e.g., 2.5 °C) and stir for an extended period (e.g., 15-20 hours) to allow for crystal formation.[3]
-
Add an anti-solvent such as methyl tert-butyl ether followed by n-heptane dropwise to promote precipitation.[3]
-
Filter the crystals, wash with a cold solvent like n-heptane, and dry under vacuum at a controlled temperature (e.g., 40 °C).[3]
III. Analytical Methods for Quality Control
Protocol:
1. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to separate MMAE from its impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Acceptance Criteria: Purity ≥ 99.5%.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Waters ACQUITY UPLC with a QDa Mass Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase and Gradient: As per the HPLC method, adjusted for a faster run time.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to confirm the molecular weight of MMAE (C₃₉H₆₇N₅O₇, MW: 717.99 g/mol ).
-
Acceptance Criteria: Observed mass to charge ratio ([M+H]⁺) should be within ± 0.5 Da of the theoretical value.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz or higher.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Acceptance Criteria: The spectra should be consistent with the chemical structure of MMAE and free of significant impurities.
Mandatory Visualizations
Caption: Workflow for the large-scale synthesis of MMAE.
Caption: Signaling pathway of MMAE leading to apoptosis.
References
Application Note: Structural Elucidation of Auristatin Intermediates using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins and their derivatives are potent cytotoxic agents widely used as payloads in antibody-drug conjugates (ADCs). The synthesis of these complex pentapeptide analogues involves multiple steps, generating various intermediates. Ensuring the correct structure of these intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of these molecules in solution.[1][2] This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of auristatin intermediates.
Data Presentation: NMR Data for Auristatin Analogues
The following tables summarize typical ¹H and ¹³C NMR chemical shift data for key structural motifs found in auristatin analogues.[1] These values can serve as a reference for the characterization of novel intermediates.
Table 1: Representative ¹H NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in DMSO-d₆. [1]
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.20 - 7.35 | m |
| Amide-NH | 7.50 - 8.50 | d, t |
| Alpha-H | 3.80 - 4.80 | m |
| Methoxy-H (N-terminus) | ~3.10 | s |
| Methyl-H (Val, Ile) | 0.75 - 1.00 | d, t |
Table 2: Representative ¹³C NMR Data for a Monomethyl Auristatin F (MMAF) Analogue in DMSO-d₆. [1]
| Carbons | Chemical Shift (ppm) |
| Carbonyl (C=O) | 169.0 - 175.0 |
| Aromatic-C | 126.0 - 139.0 |
| Alpha-C | 52.0 - 62.0 |
| Methoxy-C (N-terminus) | ~30.0 |
| Methyl-C (Val, Ile) | 10.0 - 20.0 |
Experimental Protocols
Sample Preparation
High-quality NMR data relies on meticulous sample preparation.[3]
-
Purity: The auristatin intermediate should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.[4][5]
-
Solvent: A suitable deuterated solvent must be chosen to dissolve the sample and provide a lock signal for the NMR spectrometer. Common solvents for peptide-like molecules include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Chloroform-d (CDCl₃).[6] The choice of solvent can influence the chemical shifts.[6]
-
Concentration: A sample concentration of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio.[1][5]
-
NMR Tubes: Use high-precision 5 mm NMR tubes. The tubes should be clean and dry to avoid contamination.[7]
Protocol:
-
Weigh 1-5 mg of the purified auristatin intermediate.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent in a clean vial.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy (¹H and ¹³C)
1D NMR provides fundamental information about the structure of the molecule. ¹H NMR gives information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of different carbon environments.[8]
¹H NMR Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Protocol:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR due to the low natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
2D NMR Spectroscopy
2D NMR experiments are essential for elucidating the complex structures of auristatin intermediates by revealing through-bond and through-space correlations between nuclei.[9][10]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]
-
Set up a new experiment using a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans per increment based on the sample concentration.
-
Acquire and process the 2D data using a sine-bell window function.
The HSQC experiment shows correlations between protons and directly attached carbons (one-bond C-H correlation).[11][13]
-
Set up a new experiment using a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover all expected signals.
-
The number of increments in F1 is typically set to 128 or 256.
-
Set the number of scans based on sample concentration.
-
Acquire and process the 2D data. The resulting spectrum will show CH, CH₂, and CH₃ groups with different phases, which can be color-coded in the processed spectrum.
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems.[11][13][14]
-
Set up a new experiment using a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The number of increments in F1 is typically set to 256 or 512.
-
Set the number of scans based on sample concentration.
-
Acquire and process the 2D data.
Mandatory Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships in 2D NMR-based structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 11. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Monomethyl auristatin E (MMAE) from its Boc-protected precursor, intermediate-9.
Frequently Asked Questions (FAQs)
Q1: What is Intermediate-9 in the context of MMAE synthesis?
A1: Intermediate-9 refers to the N-terminally protected form of Monomethyl auristatin E, where the terminal amine is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is employed to prevent unwanted side reactions during the synthesis of the complex peptide backbone of MMAE. The final step in the synthesis of MMAE is the removal of this Boc group.
Q2: What is the primary reaction to convert Intermediate-9 to MMAE?
A2: The conversion of Intermediate-9 to MMAE is achieved through the deprotection of the Boc group under acidic conditions. This is a standard procedure in peptide chemistry. The most common reagents used are Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM), or a solution of Hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane.
Q3: What are the typical yields for the deprotection of Intermediate-9 to MMAE?
A3: While yields can vary depending on the specific reaction conditions and the purity of the starting material, the deprotection of Boc-protected peptides generally proceeds in high yield. For similar peptide deprotections, yields are often reported to be in the range of 90-98%. However, purification steps post-reaction can impact the final isolated yield.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material (Intermediate-9) and the appearance of a new, more polar spot or peak corresponding to the free amine, MMAE.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of Intermediate-9 to MMAE.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to MMAE | 1. Insufficient Acid: The amount of acid may be inadequate to drive the deprotection to completion. 2. Reaction Time Too Short: The reaction may not have been allowed to proceed for a sufficient duration. 3. Poor Quality Reagents: The acid or solvent may be of poor quality or contain water, which can affect the reaction efficiency. | 1. Increase Acid Stoichiometry: For TFA, a common ratio is 1:1 with the solvent (e.g., DCM). For HCl in dioxane, a 4M solution is typically used. 2. Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. Typical reaction times range from 30 minutes to a few hours at room temperature.[1] 3. Use Anhydrous Reagents: Ensure that the solvent and acid are anhydrous, as water can interfere with the reaction. |
| Presence of Multiple Side Products | 1. Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues on the MMAE molecule. 2. Trifluoroacetylation: When using TFA, trifluoroacetylation of the newly formed amine or other nucleophilic sites can occur, leading to undesired byproducts.[2] 3. Degradation of MMAE: Prolonged exposure to strong acids may lead to the degradation of the sensitive MMAE molecule. | 1. Use Scavengers: Add a scavenger such as triisopropylsilane (TIPS) or anisole to the reaction mixture to trap the tert-butyl cations. 2. Optimize TFA Concentration and Temperature: Use the minimum effective concentration of TFA and keep the reaction at room temperature or below to minimize this side reaction. A thorough aqueous basic work-up can also help to hydrolyze some trifluoroacetylated species. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to acidic conditions. |
| Difficulty in Isolating Pure MMAE | 1. Formation of Emulsions During Work-up: The peptidic nature of MMAE can lead to the formation of emulsions during aqueous work-up, making phase separation difficult. 2. Co-elution of Impurities: Side products may have similar chromatographic properties to MMAE, complicating purification by HPLC. 3. Residual Acid: Residual TFA or HCl can be difficult to remove and may interfere with subsequent steps or characterization. | 1. Use Brine Washes: Washing with a saturated sodium chloride solution can help to break emulsions. 2. Optimize HPLC Conditions: Use a high-resolution reverse-phase HPLC column and optimize the gradient of the mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) to achieve better separation. 3. Azeotropic Removal of Acid: After removing the bulk of the solvent and acid under reduced pressure, add a non-polar solvent like toluene and evaporate again. This can help to azeotropically remove residual acid. Alternatively, for TFA, a basic wash with a solution like sodium bicarbonate during work-up can be effective.[2] |
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Reagent | Solvent | Concentration/Ratio | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% v/v | Room Temperature | 1-3 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 minutes - 2 hours |
Table 2: Comparison of Deprotection Reagents
| Reagent | Advantages | Disadvantages |
| TFA in DCM | - Effective for a wide range of substrates. - Volatile, making it relatively easy to remove. | - Can lead to trifluoroacetylation side products.[2] - Corrosive and requires careful handling. |
| HCl in Dioxane | - Generally cleaner reaction with fewer side products compared to TFA.[1] - Product is often isolated as a stable HCl salt. | - Dioxane is a suspected carcinogen and requires appropriate handling. - The HCl salt may require neutralization for subsequent reactions. |
Experimental Protocols
Protocol 1: Boc Deprotection of Intermediate-9 using TFA in DCM
-
Preparation: Dissolve Intermediate-9 (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: To the stirred solution, add Trifluoroacetic acid (TFA) (typically 20-50% of the total volume) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Alternatively, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude MMAE by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA or formic acid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Boc Deprotection of Intermediate-9 using HCl in Dioxane
-
Preparation: Dissolve Intermediate-9 (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stirrer.
-
Reaction: Add a 4 M solution of HCl in 1,4-dioxane (typically 4-10 equivalents) to the stirred solution at room temperature.[3]
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often complete within 30-60 minutes.[1]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction.
-
-
Purification: Purify the crude product by reverse-phase HPLC as described in Protocol 1.
-
Characterization: Analyze the final product by LC-MS and NMR to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of MMAE from Intermediate-9.
Caption: Troubleshooting logic for low yield in MMAE synthesis.
References
Technical Support Center: Synthesis of MMAE from Intermediate-9
Welcome to the technical support center for the synthesis of Monomethyl Auristatin E (MMAE) from its tetrapeptide precursor, intermediate-9. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical synthetic step.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of intermediate-9 with the C-terminal amino acid to form MMAE.
FAQ 1: What is the main reaction for the synthesis of MMAE from intermediate-9?
The synthesis of MMAE from intermediate-9 involves a peptide coupling reaction. Intermediate-9 is the tetrapeptide fragment, N-Methyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-2-methoxy-1,3-dimethyl-3-oxopropyl]pyrrolidin-1-yl]-1-(1-methylethyl)-4-oxobutyl]-N-methyl-L-valinamide. This intermediate is coupled with the C-terminal amino acid derivative, typically (2S,3S,4S,5R)-5-amino-2,3,4,5-tetramethyl-heptanoic acid or a protected version thereof, to form the final pentapeptide structure of MMAE. This reaction is typically carried out in the liquid phase and requires the use of coupling agents to facilitate the formation of the amide bond.
Reaction Pathway Diagram
Technical Support Center: Optimization of MMAE Synthesis
Welcome to the technical support center for Monomethyl Auristatin E (MMAE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of MMAE and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in synthesizing an MMAE-linker conjugate for antibody-drug conjugates (ADCs)?
A1: The synthesis of an MMAE-linker conjugate, such as Mc-Val-Cit-PAB-MMAE, is a multi-step process. The most critical stages are the peptide couplings to assemble the linker and the final coupling of the linker to MMAE. Each coupling step requires careful optimization of reagents, solvents, and reaction times to maximize yield and purity. The final purification is also crucial to remove unreacted starting materials and byproducts, which can be challenging due to the hydrophobic nature of MMAE.
Q2: I am observing low yields in my peptide coupling steps when creating the linker. What are the common causes and solutions?
A2: Low yields in the peptide coupling steps are a frequent issue. Common causes include:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical for success.[1][2]
-
Steric Hindrance: Some amino acid sequences can be sterically hindered, making coupling difficult.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid-phase support, leading to incomplete reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent concentrations can lead to poor yields.[1]
For solutions, refer to the troubleshooting guide below.
Q3: What are the best practices for purifying the final MMAE-linker conjugate?
A3: Purification of the final MMAE-linker conjugate often requires chromatographic techniques. Due to the hydrophobicity of MMAE, reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[3][4] For larger scale purification, other methods like medium pressure liquid chromatography may be employed.[5] It is essential to develop a purification method that can effectively separate the desired product from impurities such as free MMAE and unreacted linker.[6][7]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Yield
If you are experiencing low yields during the coupling of MMAE to the linker or during the synthesis of the peptide linker itself, consider the following optimization strategies.
Table 1: Optimization of Peptide Coupling Reaction Conditions
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Use highly efficient coupling reagents such as HATU, HCTU, or COMU.[1] Additives like HOBt or HOAt can be used to reduce racemization, though safety precautions for HOBt-containing reagents are necessary.[1][2] | High-reactivity reagents improve coupling efficiency and can help overcome steric hindrance, leading to higher yields and purity.[1] |
| Solvent | Common solvents include DMF, DMSO, and DCM.[8][9] The choice of solvent can significantly impact reaction kinetics and byproduct formation.[9] | The solvent must be able to dissolve the reactants while not interfering with the reaction. "Inert" solvents like DCM and EtOAc have been shown to sometimes provide better yields than DMSO or DMF.[9] |
| Base | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pyridine.[3][5][8] | The base is required to neutralize the protonated amine and activate the carboxyl group for coupling. Using two different organic bases may reduce impurity generation.[10] |
| Reaction Time | Typically ranges from a few hours to overnight.[8] Monitor the reaction progress using TLC or LC-MS to determine the optimal time. | Longer reaction times may be necessary for sterically hindered couplings, but can also lead to side reactions. |
| Temperature | Most coupling reactions are performed at room temperature.[8] However, for difficult couplings, the temperature can be slightly elevated, but this may increase the risk of racemization. | Temperature control is a balance between reaction rate and product purity.[1] |
| Strategy | For difficult sequences, a "double-coupling" strategy can be employed where the coupling step is repeated to ensure complete reaction.[1] | This can drive the reaction to completion, especially when dealing with peptide aggregation or steric hindrance.[1] |
Issue 2: Impurity Formation and Purification Challenges
The synthesis of MMAE and its conjugates can lead to various impurities that complicate purification.
Table 2: Common Impurities and Recommended Purification Strategies
| Impurity | Source | Recommended Purification Method |
| Unreacted MMAE | Incomplete coupling of MMAE to the linker. | Reverse-Phase HPLC (RP-HPLC) is highly effective due to the hydrophobicity of MMAE.[3][4] |
| Unreacted Linker | Incomplete coupling of the linker to MMAE. | RP-HPLC, Ion-Exchange Chromatography (e.g., CEX) if the linker has a charge.[6] |
| Diastereomers/Epimers | Racemization during amino acid activation/coupling. | Chiral chromatography or careful optimization of RP-HPLC conditions. |
| Byproducts from Side Reactions | Decomposition of reagents or side reactions of functional groups. | RP-HPLC, Hydrophobic Interaction Chromatography (HIC).[6] |
Experimental Protocols
Protocol 1: General Procedure for Coupling MMAE to a Maleimide-Containing Linker
This protocol describes a general method for the conjugation of a peptide or linker containing a cysteine residue to a maleimide-activated MMAE derivative.[3][4]
-
Dissolve the Peptide/Linker: Dissolve the cysteine-containing peptide or linker in a suitable solvent mixture, such as DMSO/pyridine (e.g., 1/3 v/v).[3][4]
-
Add MMAE-Linker: Add the maleimide-activated MMAE derivative to the peptide solution. A slight molar excess of the MMAE-linker (e.g., 1.1-1.5 equivalents) is typically used.
-
Reaction: Allow the reaction to proceed at room temperature for a set time, for example, 4 hours.[3][4] Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Quenching and Lyophilization: Once the reaction is complete, dilute the reaction mixture with water and lyophilize to remove the solvents.[3][4]
-
Purification: Purify the crude product by RP-HPLC to obtain the final conjugate with high purity (>99%).[3]
Visualizations
Experimental Workflow
Caption: Workflow for MMAE-Linker Conjugation via Michael Addition.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting MMAE Synthesis Issues.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Technical Support Center: ADC Conjugation with MMAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugate (ADC) conjugation using Monomethyl Auristatin E (MMAE).
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of MMAE to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Q: My final ADC product has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?
A: A low DAR can result from several factors throughout the conjugation process. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Verify Reduction Efficiency: Use Ellman's reagent to quantify the number of free thiol groups after the reduction step. An insufficient number of available thiols will directly lead to a lower DAR. Optimize Reducing Agent Concentration: The concentration of reducing agents like TCEP or DTT is critical. A concentration that is too low will result in incomplete reduction of disulfide bonds. Perform a titration of the reducing agent to find the optimal concentration for your specific antibody. Optimize Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient amount of time and at the optimal temperature, typically 37°C for 1-2 hours.[1] |
| Inefficient Conjugation Reaction | Check pH of Conjugation Buffer: The maleimide-thiol conjugation reaction is pH-dependent. The optimal pH is typically between 6.5 and 7.5.[1] Buffers outside this range can significantly slow down the reaction rate. Increase Molar Excess of Drug-Linker: A higher molar excess of the MMAE-linker construct can drive the reaction towards completion. Titrate the molar ratio of the drug-linker to the antibody to find the optimal balance between achieving the target DAR and minimizing unreacted drug-linker. Extend Reaction Time: If the reaction has not reached completion, extending the incubation time at room temperature may increase the DAR. Monitor the reaction progress over time to determine the optimal endpoint. |
| Instability of the Thiol-Maleimide Linkage | Minimize Delay Between Reduction and Conjugation: The free thiol groups generated during reduction can re-oxidize. Proceed with the conjugation step as soon as possible after the removal of the reducing agent. Consider Alternative Linker Chemistry: If instability of the maleimide linkage is a persistent issue, consider using alternative conjugation chemistries that offer greater stability, such as those involving cysteine re-bridging or enzyme-assisted ligation.[2] |
| Inaccurate Quantification | Validate Analytical Methods: Ensure that the methods used to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, are properly calibrated and validated for your specific ADC.[3] Inaccurate measurements can lead to a misinterpretation of the DAR. |
Troubleshooting Workflow for Low DAR
References
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-9
Welcome to the technical support center for the synthesis of Monomethyl Auristatin E (MMAE) Intermediate-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to purity challenges encountered during the synthesis of this critical ADC payload intermediate.
MMAE Intermediate-9 Profile
| Parameter | Value |
| Chemical Name | (S)-tert-butyl 2-((1R,2R)-3-(((S)-1-hydroxy-3-methylbutan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate |
| CAS Number | 120205-58-5 |
| Molecular Formula | C22H35NO5 |
| Molecular Weight | 393.52 g/mol |
Troubleshooting Guide: Purity Challenges
This guide addresses common purity-related issues observed during the synthesis of MMAE Intermediate-9.
Q1: My final product shows a persistent impurity with a similar polarity to the desired intermediate-9, making it difficult to separate by standard column chromatography. How can I improve the separation?
Possible Causes:
-
Diastereomeric Impurities: Incomplete stereocontrol during the coupling reaction can lead to the formation of diastereomers, which often have very similar polarities.
-
Incomplete Reaction: Unreacted starting materials or partially reacted intermediates may co-elute with the product.
-
Side Products: Minor side reactions can generate impurities with similar functional groups and overall polarity.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Column: Switch to a higher resolution stationary phase (e.g., smaller particle size, different bonding chemistry).
-
Solvent System: Perform a thorough solvent screen to find a mobile phase with better selectivity. Consider using a ternary solvent system or additives like a small percentage of acid or base to improve peak shape and resolution.
-
Gradient: Employ a shallower gradient during elution to enhance the separation of closely eluting compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing closely related impurities. A systematic screen of various solvent systems is recommended.
-
Reaction Condition Review:
-
Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity and reduce the formation of side products.
-
Reagent Purity: Ensure the purity of all starting materials and reagents, as impurities in the inputs can carry through to the final product.
-
Stoichiometry: Carefully control the stoichiometry of the reactants to minimize unreacted starting materials.
-
Q2: I am observing a significant amount of a byproduct that appears to be the result of a side reaction. What are the likely side reactions and how can I mitigate them?
Possible Side Reactions:
-
Epimerization: The stereocenters in the molecule can be susceptible to epimerization under certain conditions (e.g., presence of strong bases or elevated temperatures), leading to the formation of diastereomers.
-
Protecting Group Instability: The Boc protecting group on the pyrrolidine nitrogen can be prematurely cleaved under acidic conditions, leading to undesired side products.
-
Oxidation: The hydroxyl group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.
Mitigation Strategies:
-
Control of pH: Maintain the reaction mixture at a neutral or slightly acidic/basic pH as required by the specific reaction step to avoid protecting group cleavage and epimerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, particularly if sensitive functional groups are present.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can promote side reactions and decomposition.
-
Quenching: Upon reaction completion, quench the reaction promptly and appropriately to neutralize any reactive species that could lead to side product formation during workup.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for MMAE Intermediate-9 used in GMP manufacturing?
For GMP (Good Manufacturing Practice) applications, the purity of MMAE Intermediate-9 is typically required to be very high, often exceeding 98% or even 99% as determined by HPLC. The levels of any single impurity are also strictly controlled, often to less than 0.1% or 0.05%.
Q2: What are the recommended analytical methods for assessing the purity of MMAE Intermediate-9?
The most common and effective analytical methods for purity assessment of MMAE Intermediate-9 include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which aids in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying the presence of any structural isomers or major impurities.
Q3: How should MMAE Intermediate-9 be stored to maintain its purity?
To ensure the stability and purity of MMAE Intermediate-9, it should be stored in a well-sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, typically -20°C or below. It should be protected from light and moisture, as these can contribute to degradation over time.
Experimental Protocols
General Protocol for Purity Analysis by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The specific gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: A logical workflow for troubleshooting purity issues during the synthesis of MMAE Intermediate-9.
Caption: A typical purification workflow for MMAE Intermediate-9 after synthesis.
Stability issues of auristatin intermediates during synthesis
Welcome to the technical support center for the synthesis of auristatin intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of these complex molecules during synthesis.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the synthesis of auristatin intermediates in a question-and-answer format.
Question 1: I am observing a significant amount of a diastereomeric impurity in my crude product after a peptide coupling step. What could be the cause and how can I mitigate it?
Answer:
Epimerization of chiral centers, particularly the α-carbon of the amino acid being activated, is a common side reaction during peptide coupling. This is especially prevalent with the unusual amino acids present in the auristatin backbone.
Possible Causes:
-
Over-activation: Using an excessive amount of coupling reagent or allowing the activation to proceed for too long can lead to the formation of oxazolone or other reactive intermediates that are prone to racemization.
-
Base Strength: The type and amount of base used can significantly influence the rate of epimerization. Strong, non-nucleophilic bases are generally preferred, but their concentration and the reaction temperature must be carefully controlled.
-
Solvent Effects: The polarity of the solvent can affect the stability of the activated species and the rate of epimerization.
Troubleshooting Steps:
-
Optimize Coupling Reagent Stoichiometry: Reduce the equivalents of the coupling reagent (e.g., HATU, HBTU) to the minimum required for efficient coupling. A typical starting point is 1.05-1.2 equivalents.
-
Control Base Addition: Add the base (e.g., DIPEA, 2,4,6-collidine) slowly and at a low temperature (e.g., 0 °C) to minimize the exposure of the activated amino acid to basic conditions.
-
Screen Different Coupling Reagents: Consider using coupling reagents known to suppress racemization, such as COMU or Oxyma-based reagents.
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of epimerization.
-
Solvent Selection: Aprotic polar solvents like DMF or NMP are common. If epimerization is a persistent issue, consider exploring less polar solvents, although this may impact solubility and reaction rates.
Question 2: My final auristatin product shows two closely eluting peaks on the HPLC, and NMR analysis suggests the presence of conformational isomers. What is happening and is it a problem?
Answer:
Auristatins, such as MMAE and MMAF, are known to exist as a mixture of two stable conformational isomers (conformers) in solution.[1][2] This arises from restricted rotation around the amide bond between the dolaproine (Dap) and dolaisoleuine (Dil) residues.
-
trans -isomer: This is the biologically active conformer that binds to tubulin.[1]
-
cis -isomer: This conformer is biologically inactive.[1]
The interconversion between these two forms is slow, with a rotational energy barrier of approximately 100 kJ/mol, meaning it can take several hours to reach equilibrium.[1] The presence of both isomers is therefore expected and not necessarily a sign of a failed synthesis. However, it is crucial for quality control to characterize and quantify the ratio of these conformers.
Analytical Considerations:
-
HPLC: The two conformers can often be separated by reverse-phase HPLC, appearing as two distinct peaks. The ratio of the peak areas can be used to estimate the conformer ratio.
-
NMR: 1D and 2D NMR techniques can be used to identify and quantify the signals corresponding to each conformer.
Impact on Potency:
Since only the trans-isomer is active, a higher proportion of the cis-isomer will result in a lower overall potency of the drug substance.[1] While the inactive cis-conformer can slowly convert to the active trans-form, this may not occur efficiently at the target site.[1]
Question 3: I am experiencing low yields during the deprotection of a hydroxyl or amine protecting group on a late-stage intermediate. What are potential stability issues to consider?
Answer:
Late-stage auristatin intermediates are complex molecules with multiple functional groups that can be sensitive to deprotection conditions.
Potential Issues:
-
Acid-Catalyzed Degradation: Strong acidic conditions (e.g., neat TFA for Boc deprotection) can potentially lead to side reactions such as hydrolysis of amide bonds or dehydration, particularly if the reaction is prolonged or heated.
-
Base-Catalyzed Degradation: Basic conditions used for deprotection (e.g., piperidine for Fmoc, or conditions for ester hydrolysis) can cause epimerization or other base-catalyzed side reactions.
-
Hydrogenolysis Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) for the removal of protecting groups like Cbz or Bn can sometimes lead to the reduction of other functional groups if not carefully controlled.
Troubleshooting Strategies:
-
Milder Deprotection Reagents: Explore milder deprotection conditions. For example, for Boc deprotection, use a lower concentration of TFA in a solvent like DCM.
-
Scavengers: In acid-mediated deprotections, use scavengers like triisopropylsilane (TIS) or water to trap reactive carbocations and prevent side reactions.
-
Orthogonal Protecting Group Strategy: Design your synthetic route with orthogonal protecting groups that can be removed under distinct, non-interfering conditions.
-
Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to the deprotection reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical intermediates in terms of stability during auristatin synthesis?
A1: Intermediates containing the fully assembled peptide backbone are generally the most sensitive. The complex stereochemistry and multiple amide bonds make them susceptible to epimerization and conformational issues. Additionally, intermediates with unprotected or newly deprotected functional groups are at a higher risk of side reactions.
Q2: How does the hydrophobicity of auristatin intermediates affect their stability and purification?
A2: Auristatin intermediates are often highly hydrophobic, which can lead to several challenges:
-
Aggregation: Hydrophobic intermediates can aggregate in solution, especially at high concentrations or in aqueous-organic solvent mixtures used for purification. This can reduce reaction efficiency and complicate purification.[3]
-
Purification: The hydrophobicity can cause issues with chromatographic purification, such as poor peak shape and the need for strong organic solvents. This can make the separation of closely related impurities difficult.[4]
-
Solubility: Poor solubility in common reaction solvents can necessitate the use of more aggressive solvents or heating, which may in turn lead to stability issues.
Q3: Are there specific pH ranges that should be avoided when working with auristatin intermediates?
Q4: Can the choice of linker precursor affect the stability of the final auristatin intermediate before conjugation?
A4: Yes, the linker precursor can influence stability. For example, linkers containing maleimide groups are susceptible to hydrolysis or reaction with nucleophiles. It is often advisable to introduce such reactive linkers at a late stage in the synthesis to avoid unwanted side reactions.
Data on Intermediate Stability
Quantitative data on the stability of specific auristatin intermediates under various synthetic conditions is limited in publicly available literature. However, the following table summarizes key stability considerations and influencing factors based on known chemical principles and observations from related studies.
| Stability Issue | Auristatin Moiety/Intermediate | Key Influencing Factors | Mitigation Strategies |
| Epimerization | Chiral centers of amino acid residues | Strong bases, high temperatures, prolonged activation times in peptide coupling | Use of racemization-suppressing coupling reagents, careful control of base stoichiometry and temperature. |
| Cis/Trans Isomerization | Dap-Dil amide bond | Solvent, temperature | Characterize and quantify the isomer ratio; purification may be necessary if a specific isomer is required. |
| Amide Bond Hydrolysis | Peptide backbone | Strong acidic or basic conditions, elevated temperatures | Avoid prolonged exposure to extreme pH and heat; use milder deprotection and cleavage conditions. |
| Aggregation | Highly hydrophobic intermediates | High concentration, solvent composition (high aqueous content) | Use of organic solvents, careful control of concentration during purification and storage. |
| Side reactions during deprotection | Intermediates with protecting groups | Harsh deprotection reagents, lack of scavengers | Use of orthogonal protecting groups, milder deprotection conditions, and appropriate scavengers. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of an Auristatin Intermediate to a Deprotection Condition
-
Sample Preparation: Dissolve a known amount of the auristatin intermediate in the solvent to be used for the deprotection reaction to a final concentration of 1-5 mg/mL.
-
Initial Analysis (T=0): Immediately take an aliquot of the solution and quench any reactive species if necessary (e.g., by neutralizing an acid or base). Analyze the sample by RP-HPLC and LC-MS to determine the initial purity and identify the main peak.
-
Stability Study: To the remaining solution, add the deprotection reagent (e.g., TFA, piperidine). Maintain the reaction at the desired temperature (e.g., room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw aliquots from the reaction mixture. Quench the reaction immediately.
-
Analysis: Analyze each time-point sample by RP-HPLC and LC-MS.
-
Data Evaluation: Compare the chromatograms and mass spectra over time. Calculate the percentage of the remaining starting material and identify the formation of any new impurities. This will provide a kinetic profile of the degradation.
Protocol 2: Analysis of Cis/Trans Isomers by RP-HPLC
-
Column: Use a high-resolution C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a shallow gradient elution method. A slow increase in the percentage of Mobile Phase B is often required to resolve the two conformers. For example, start with a 30-minute linear gradient from 30% to 60% B.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: The two conformers should appear as two closely eluting peaks. The relative peak areas can be used to determine the approximate ratio of the cis and trans isomers. For accurate quantification, the identity of each peak should be confirmed, for example, by collecting fractions and performing NMR analysis.
Visualizations
Caption: Potential degradation pathways during a deprotection step.
Caption: Troubleshooting workflow for impurity identification.
Caption: Equilibrium between active and inactive auristatin conformers.
References
- 1. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Navigating the Nuances of MMAE Production: A Technical Support Resource
For researchers and drug development professionals working with the potent cytotoxic agent Monomethyl Auristatin E (MMAE), ensuring its purity is paramount for the safety and efficacy of antibody-drug conjugates (ADCs). This technical support center provides a comprehensive guide to identifying and minimizing impurities during MMAE production, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in MMAE synthesis?
A1: Impurities in MMAE production can be broadly categorized as process-related and degradation-related. Process-related impurities arise from the synthetic process itself and can include:
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.
-
Insertion sequences: Peptides with an extra amino acid residue, often resulting from the use of excess amino acid reagents.[1]
-
Diastereomeric impurities: Epimers of the desired product resulting from racemization of amino acid residues during activation or deprotection steps.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Side-reaction products: Impurities formed from reactions involving the unprotected side chains of the amino acids with various reagents used in the synthesis.[1]
Degradation-related impurities can form during storage or handling and may include oxidation products, especially if the peptide contains susceptible residues.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: Minimizing impurity formation requires careful optimization of the synthesis protocol. Key strategies include:
-
Optimizing Coupling Conditions: Adjusting coupling reagents, solvents, and reaction times can improve the efficiency of peptide bond formation, particularly for challenging sequences.[2]
-
Using High-Quality Reagents: Starting with high-purity amino acids and reagents is crucial to prevent the introduction of impurities from the outset.[2]
-
Controlled Stoichiometry: Precise control of the amount of each reactant can prevent side reactions and the formation of insertion sequences.
-
Mild Reaction Conditions: A recent patent highlights the importance of mild synthesis and purification conditions to prevent changes in chirality and reduce the formation of decomposition impurities.[3]
Q3: What are the recommended analytical techniques for identifying and quantifying MMAE impurities?
A3: The gold standard for analyzing MMAE purity and profiling impurities is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Reverse-Phase HPLC (RP-HPLC) is commonly used to separate MMAE from its impurities based on hydrophobicity.
-
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), allows for the accurate mass determination of the parent compound and its impurities, aiding in their identification.[4] LC-MS/MS can provide fragmentation data for further structural elucidation.
Q4: What are the typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like MMAE?
A4: Regulatory guidelines, such as those from the FDA, provide a framework for establishing acceptance criteria for impurities in APIs. While specific limits for MMAE are not publicly available and are product-specific, general thresholds can be applied.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Unidentified Impurity | > 0.10% | > 0.20% | > 0.50% |
| Identified Impurity | > 0.10% | - | > 0.50% |
| Total Impurities | - | - | Typically ≤ 1.0% |
Data based on general FDA guidance for veterinary drug substances and may vary for human pharmaceuticals.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MMAE synthesis and analysis experiments.
Problem 1: My final product shows low purity with multiple unidentifiable peaks in the HPLC chromatogram.
-
Possible Cause: Incomplete reactions or the presence of side reactions during synthesis. Hydrophobic sequences within the peptide are prone to aggregation, which can lead to incomplete coupling and deprotection.[6]
-
Troubleshooting Steps:
-
Review Synthesis Strategy: For difficult sequences, consider using specialized resins like PEG-based resins, which can improve yield and purity.[6]
-
Optimize Coupling Chemistry: Experiment with different coupling reagents or add double coupling steps for challenging amino acid additions.[6]
-
Solvent Selection: Consider switching from DMF to NMP, which can better solvate the growing peptide chain and reduce aggregation.[6]
-
Characterize Impurities: Use LC-MS/MS to obtain fragmentation data for the unknown peaks to help identify their structures. Compare the masses to potential side products such as deletion sequences, by-products of protecting groups, or modifications of amino acid side chains.
-
Problem 2: I am observing a peak with the same mass as my product but a different retention time in the RP-HPLC.
-
Possible Cause: This is likely a diastereomeric impurity (epimer) formed due to racemization of one of the chiral centers in the amino acid backbone during the synthesis. Racemization can be promoted by the use of certain bases or prolonged activation times.
-
Troubleshooting Steps:
-
Review Coupling and Deprotection Steps: For base-mediated reactions, consider using a weaker base or ensuring precise stoichiometric control.
-
Optimize Activation Time: Minimize the pre-activation time of the amino acids before coupling.
-
Chiral Chromatography: If baseline separation is not achieved on a standard C18 column, consider using a chiral column for better resolution and quantification of the diastereomers.
-
Problem 3: The yield of my purified MMAE is very low after preparative HPLC.
-
Possible Cause: Poor solubility of the crude product, suboptimal purification conditions, or loss of product during workup.
-
Troubleshooting Steps:
-
Solubility Assessment: Before injection, ensure your crude MMAE is fully dissolved in the injection solvent. Sonication may be required.
-
Method Development: Optimize the preparative HPLC method at an analytical scale first to maximize resolution between the product and major impurities.[7]
-
Alternative Purification: Consider crystallization as an alternative to chromatography. A recent patent application describes a method for MMAE purification by back-titration crystallization from toluene and n-heptane, which can improve yield and reduce solvent consumption.[8]
-
Column Loading: Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without compromising resolution before scaling up to the preparative column.[7]
-
Key Experimental Protocols
Protocol 1: Impurity Profiling of MMAE by RP-HPLC-MS
Objective: To separate, identify, and quantify impurities in a synthesized batch of MMAE.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the MMAE sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, or similar) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Perform full scan for initial identification and MS/MS (data-dependent acquisition) on the most abundant ions to obtain fragmentation patterns for structural confirmation.
-
Data Analysis:
-
Integrate all peaks in the UV chromatogram.
-
Calculate the percentage area of each impurity relative to the total peak area.
-
Use the accurate mass data from the MS to propose elemental compositions for the impurities.
-
Analyze the MS/MS fragmentation patterns to confirm the identity of known impurities or elucidate the structure of unknown ones.
Protocol 2: Preparative HPLC Purification of Crude MMAE
Objective: To purify crude MMAE to a high degree of purity (>98%).
Methodology:
-
Analytical Method Optimization:
-
Develop an analytical RP-HPLC method that provides good resolution between the MMAE peak and its major impurities.
-
Use this method to determine the optimal mobile phase composition and gradient. A common mobile phase system is a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA).
-
-
Scale-Up Calculation:
-
Based on the internal diameters of the analytical and preparative columns, calculate the scale-up factors for the flow rate and injection volume.[7]
-
-
Preparative HPLC Conditions:
-
Column: A preparative C18 column (e.g., Waters SunFire C18 OBD).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Apply the scaled-up gradient from the analytical method.
-
Flow Rate: Use the calculated scaled-up flow rate.
-
Loading: Dissolve the crude MMAE in the minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase. Inject the calculated maximum sample volume.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the MMAE peak based on the UV chromatogram.
-
Analyze the purity of each fraction using the analytical HPLC-MS method.
-
Pool the fractions that meet the desired purity specification.
-
-
Product Isolation:
-
Remove the organic solvent from the pooled fractions by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified MMAE as a solid.
-
Visualizing Workflows
dot
Caption: Workflow for MMAE Impurity Identification.
dot
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Chiral Separation of Auristatin Diastereomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of auristatin diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of auristatin diastereomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for the auristatin diastereomers. 2. Suboptimal Mobile Phase Composition: The mobile phase polarity may be too high or too low, or it may lack the necessary additives to promote chiral recognition. 3. Temperature Effects: The column temperature may not be optimal for the separation.[1] 4. Conformational Isomers: Auristatins like MMAE and MMAF can exist as slowly interconverting cis/trans conformers, which can complicate separation. | 1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, IA, IB, IC) are often a good starting point.[2][3] Consider screening a variety of CSPs with different chiral selectors. 2. Optimize Mobile Phase: a. For Normal Phase HPLC/SFC: Systematically vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4] b. Additives: Introduce small amounts of an acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase.[5] This can significantly impact selectivity. c. Change Modifier: In SFC, switching between methanol, ethanol, and isopropanol can alter selectivity.[6] 3. Vary Column Temperature: Evaluate a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution, but higher temperatures can improve peak shape.[1] 4. Address Conformers: Allow the sample to equilibrate in the mobile phase before injection. Consider that the separation may resolve both diastereomers and conformers. |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: Unwanted interactions between the auristatin (a peptide-like molecule) and the silica support of the CSP. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Contaminated or Degraded Column: The column performance may have deteriorated. | 1. Use Mobile Phase Additives: Basic additives (e.g., diethylamine) can mask acidic silanol groups on the silica surface, reducing peak tailing for basic analytes.[7] 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 3. Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
| Peak Splitting or Broadening | 1. Co-elution of Conformational Isomers: The peak may represent multiple, poorly resolved conformers of the auristatin diastereomers. 2. Blocked Column Frit or Void in Packing: A physical issue with the column can distort the peak shape.[9] 3. Solvent Mismatch: The sample solvent may be too strong compared to the mobile phase, causing peak distortion upon injection. | 1. Optimize Separation Conditions: Further optimization of the mobile phase and temperature may resolve the conformers into distinct peaks or merge them into a single sharp peak. 2. Check Column Health: Reverse flush the column (if permitted by the manufacturer) or replace the column frit. If a void is suspected, the column may need replacement.[9] 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Long Run Times | 1. High Retention: The mobile phase may be too weak, leading to long retention times. 2. Low Flow Rate: The flow rate may be unnecessarily low. | 1. Increase Mobile Phase Strength: In normal phase, increase the percentage of the alcohol modifier.[3] 2. Increase Flow Rate: Increase the flow rate, but monitor the effect on resolution and backpressure. SFC generally allows for higher flow rates than HPLC.[6] |
| Irreproducible Retention Times | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, which is especially critical in isocratic chiral separations.[5] 2. Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components. 3. Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before the first injection and between runs.[5] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped. 3. Use a Column Oven: Maintain a constant and controlled column temperature. |
Experimental Protocols
The following are example starting protocols for method development in the chiral separation of auristatin diastereomers. These should be optimized for specific auristatin analogues and diastereomers.
Protocol 1: Chiral HPLC Method Development (Normal Phase)
-
Column Selection: Start with a polysaccharide-based CSP, for example, a Chiralcel® OD-H (cellulose-based) or a Chiralpak® AD-H (amylose-based) column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase Screening:
-
Initial Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[4]
-
Additive Screening: Prepare separate mobile phases containing 0.1% diethylamine (for basic compounds) or 0.1% formic acid (for acidic compounds).
-
-
Chromatographic Conditions:
-
Optimization:
-
If no separation is observed, systematically vary the 2-propanol concentration from 5% to 30%.
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol, methanol).
-
Optimize the column temperature between 10°C and 40°C.
-
Protocol 2: Chiral SFC Method Development
-
Column Selection: Utilize a range of polysaccharide-based CSPs suitable for SFC.
-
Mobile Phase and Modifier Screening:
-
Mobile Phase: Supercritical CO₂.
-
Modifier Screening: Screen methanol, ethanol, and isopropanol as co-solvents, typically starting with a gradient elution (e.g., 5% to 40% modifier over 10 minutes) to determine the optimal modifier and concentration.[6]
-
Additive Screening: Add 0.1% diethylamine or 0.1% formic acid to the modifier.
-
-
Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV-Vis with a photodiode array (PDA) detector.
-
-
Optimization:
-
Based on the screening results, select the best column/modifier/additive combination.
-
Develop an isocratic method using the modifier concentration that provided the best initial separation.
-
Optimize temperature and back pressure to fine-tune the resolution and analysis time.
-
Data Presentation
The following tables present hypothetical data for the chiral separation of two auristatin diastereomers (Diastereomer 1 and Diastereomer 2) to illustrate the effects of different chromatographic conditions.
Table 1: Effect of Chiral Stationary Phase on Resolution (HPLC) Conditions: Mobile Phase: n-Hexane/Isopropanol (85:15, v/v) + 0.1% Diethylamine; Flow Rate: 1.0 mL/min; Temperature: 25°C.
| Chiral Stationary Phase | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Selectivity (α) |
| Chiralpak® AD-H | 8.5 | 9.8 | 1.8 | 1.18 |
| Chiralcel® OD-H | 10.2 | 10.9 | 1.1 | 1.08 |
| Chiralcel® OJ-H | 7.1 | 7.5 | 0.8 | 1.06 |
Table 2: Effect of Mobile Phase Modifier on Resolution (SFC) Conditions: Column: Chiralpak® AD-H; Mobile Phase: CO₂/Modifier (80:20, v/v) + 0.1% Diethylamine; Flow Rate: 3.0 mL/min; Temperature: 35°C; Back Pressure: 150 bar.
| Modifier | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Selectivity (α) |
| Methanol | 3.2 | 3.9 | 2.1 | 1.25 |
| Ethanol | 4.1 | 4.9 | 1.9 | 1.22 |
| Isopropanol | 5.5 | 6.8 | 2.5 | 1.28 |
Mandatory Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: Decision Tree for Troubleshooting Poor Resolution.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of auristatin diastereomers important?
A1: Auristatins are potent cytotoxic agents used in antibody-drug conjugates (ADCs). Different diastereomers can have significantly different biological activities and toxicities. Therefore, it is crucial to separate and quantify each diastereomer to ensure the safety and efficacy of the ADC.
Q2: What type of chromatography is best for auristatin diastereomers, HPLC or SFC?
A2: Both normal-phase HPLC and SFC can be effective. SFC is often considered a "greener" technique due to its use of CO₂ and can offer faster separations and higher efficiency.[11][12] However, HPLC is also widely used and effective. The choice often depends on available instrumentation and the specific auristatin analogue.
Q3: My auristatin sample shows peak splitting even after optimizing the method. What could be the cause?
A3: Peak splitting can be due to the presence of slowly interconverting cis and trans conformers of the auristatin molecule, particularly around the amide bond.[9] Each diastereomer may exist as two conformers, potentially leading to four peaks. Further optimization of temperature and mobile phase might be needed to either resolve these conformers or coalesce them into single peaks. Alternatively, the issue could be instrumental, such as a blocked column frit.[9]
Q4: Can I use reversed-phase HPLC for chiral separation of auristatins?
A4: While reversed-phase HPLC is excellent for analyzing the purity and hydrophobicity of auristatins and their conjugates, it is generally less effective for the primary chiral separation of these diastereomers compared to normal-phase chromatography with chiral stationary phases.[13] Specific reversed-phase CSPs exist but are less common for this application.
Q5: What is the role of additives like diethylamine (DEA) or formic acid (FA) in the mobile phase?
A5: Additives play a crucial role in improving peak shape and selectivity. Auristatins have multiple amide bonds and can have free amine or carboxylic acid groups. A basic additive like DEA can suppress the interaction of basic sites on the analyte with acidic silanol groups on the stationary phase, reducing peak tailing.[7] An acidic additive like FA can do the same for acidic analytes and can also alter the ionization state of the molecule, which can significantly change its interaction with the CSP.[14]
Q6: How do I choose the initial screening conditions for a new auristatin analogue?
A6: Start by screening a set of 3-4 polysaccharide-based chiral columns (e.g., representing different cellulose and amylose derivatives) with a simple mobile phase like n-hexane/isopropanol for HPLC or CO₂/methanol for SFC.[3][6] This approach covers a broad range of chiral recognition mechanisms and increases the probability of finding an initial successful separation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral separation problem - Chromatography Forum [chromforum.org]
- 3. ymc.eu [ymc.eu]
- 4. medjpps.com [medjpps.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. fagg.be [fagg.be]
- 7. longdom.org [longdom.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. lcms.cz [lcms.cz]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of MMAE-Linker Conjugates
Welcome to the technical support center for enhancing the stability of Monomethyl Auristatin E (MMAE)-linker conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with MMAE-linker conjugates?
A1: The primary stability concerns for MMAE-linker conjugates are:
-
Aggregation: The formation of high molecular weight species, which can be driven by the hydrophobicity of the MMAE payload and is often dependent on the drug-to-antibody ratio (DAR).[1][2][3] Aggregation can negatively impact efficacy, safety, and pharmacokinetics.[4]
-
Premature Payload Release: The cleavage of the linker and subsequent release of free MMAE in systemic circulation before the ADC reaches the target tumor cells.[1][5] This can lead to off-target toxicity and reduced therapeutic efficacy.[5][6]
-
Deconjugation: The loss of the entire drug-linker moiety from the antibody, often due to the instability of the linkage chemistry, such as thioether exchange in maleimide-based linkers.[7][8]
Q2: How does the drug-to-antibody ratio (DAR) affect the stability of MMAE conjugates?
A2: Higher DAR values are often associated with increased hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[1][9] ADCs with high DARs may also exhibit faster plasma clearance and lower tolerability.[1] Optimizing the DAR is a critical step in balancing efficacy with stability. A DAR of 2 to 4 is often considered optimal to retain efficacy while minimizing aggregation.[10]
Q3: What is the "bystander effect" and how does linker stability influence it?
A3: The bystander effect refers to the ability of a cytotoxic agent, released from a targeted cancer cell, to kill neighboring, antigen-negative tumor cells. This is particularly relevant for MMAE, a membrane-permeable payload.[11] The stability of the linker is crucial; a linker that is too stable may prevent the release of MMAE and limit the bystander effect. Conversely, a linker that is not stable enough can lead to premature release of MMAE in circulation, causing systemic toxicity.[11]
Q4: Which type of linker is generally more stable in plasma: cleavable or non-cleavable?
A4: Non-cleavable linkers are generally more stable in plasma as they do not rely on specific enzymatic or chemical triggers for payload release.[5] However, the payload is released as an amino acid-linker-drug catabolite after lysosomal degradation of the antibody, which may have different cell permeability and efficacy compared to free MMAE. Cleavable linkers, such as those containing valine-citrulline (vc), are designed to be stable in circulation and cleaved by lysosomal proteases like cathepsin B within the target cell.[12][13] However, some cleavable linkers can exhibit instability in plasma, leading to premature drug release.[6]
Troubleshooting Guides
Issue 1: Increased Aggregation of MMAE-Linker Conjugate
Symptoms:
-
Observation of high molecular weight species (HMWS) by Size Exclusion Chromatography (SEC).
-
Precipitation or cloudiness in the ADC formulation.
-
Inconsistent results in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation process to achieve a lower, more homogenous DAR (e.g., DAR 2 or 4).[1] |
| Hydrophobicity of the Linker-Payload | Introduce hydrophilic modifications to the linker, for example, by incorporating polyethylene glycol (PEG) spacers.[14] |
| Formulation Buffer Conditions | Screen different buffer conditions (pH, ionic strength) to identify a formulation that minimizes aggregation. Slightly acidic pH and low ionic strength buffers are often preferred.[15] |
| Suboptimal Conjugation Method | Employ site-specific conjugation technologies (e.g., engineered cysteines, non-natural amino acids) to produce more homogeneous conjugates with defined conjugation sites, which can improve stability.[1][] |
Issue 2: Premature Release of Free MMAE in Plasma
Symptoms:
-
Detection of free MMAE in plasma samples using LC-MS/MS analysis.[5][7]
-
Increased off-target toxicity in in vivo studies.[6]
-
Reduced efficacy of the ADC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability in Plasma | Evaluate alternative linker chemistries. For maleimide-based conjugates, consider thioether exchange. Explore more stable linker technologies such as those based on phenyloxadiazole sulfones or novel cleavable linkers with enhanced plasma stability.[8][17][18] |
| Enzymatic Cleavage in Circulation | If using a protease-cleavable linker (e.g., valine-citrulline), investigate if plasma proteases are responsible for premature cleavage. Consider modifying the peptide sequence to reduce susceptibility to plasma proteases.[6] |
| Inappropriate Linker for the Payload | Ensure the chosen linker is compatible with MMAE and the intended mechanism of action. Some linkers may be more prone to degradation when conjugated with certain payloads. |
Data Presentation
Table 1: In Vitro Plasma Stability of a vc-MMAE ADC in Different Species
| Plasma Source | % MMAE Released after 6 days at 37°C |
| Human | < 1% |
| Cynomolgus Monkey | < 1% |
| Rat | > 4% |
| Mouse | > 20% |
Data synthesized from a study on ADCs with identical vc-MMAE payloads conjugated to different antibodies.[5][7]
Table 2: Aggregation Levels of vc-MMAE ADCs in Different Plasma Matrices after 6 Days
| Plasma Matrix | Median % High Molecular Weight Species (HMWS) |
| Human | 24.2% |
| Cynomolgus Monkey | 20.3% |
| Rat | 25.3% |
| Mouse | 26.0% |
| Buffer | 2.3% |
Data represents a set of 15 different ADCs with the same vc-MMAE payload.[5][7]
Experimental Protocols
Protocol 1: Plasma Stability Assay for MMAE Release by LC-MS/MS
Objective: To quantify the amount of free MMAE released from an ADC in plasma over time.
Materials:
-
MMAE-linker conjugate (ADC)
-
Human, monkey, rat, and mouse plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., D8-MMAE)
-
384-well plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration of 0.5 mg/mL in PBS.
-
In a 384-well plate, mix the ADC solution with an equal volume of plasma from the desired species. Also, include a control with PBS instead of plasma.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots from the incubation plate.
-
-
Protein Precipitation:
-
To each aliquot, add 4 volumes of cold acetonitrile containing the internal standard to precipitate plasma proteins.[5]
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Inject the supernatant onto an appropriate LC column (e.g., C18) and elute with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Quantify the amount of free MMAE using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, based on a standard curve of known MMAE concentrations.[19]
-
-
Data Analysis:
-
Calculate the percentage of released MMAE at each time point relative to the initial total amount of conjugated MMAE.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To detect and quantify the formation of high molecular weight species (aggregates) of an ADC.
Materials:
-
MMAE-linker conjugate (ADC)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol.[20] The exact composition may need optimization to minimize secondary interactions.[4]
-
HPLC or UPLC system with a UV detector (280 nm)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Injection and Separation:
-
Inject a defined volume of the sample (e.g., 10 µL) onto the column.
-
Run the separation at a constant flow rate (e.g., 0.35 mL/min).[20]
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier than the monomer), and any fragments (eluting later).
-
Calculate the percentage of aggregates as the area of the aggregate peaks divided by the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for MMAE conjugate instability.
Caption: Intended pathway of ADC action and instability.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy. The complexity of its structure, a synthetic analogue of the natural product dolastatin 10, presents significant synthetic challenges. This guide provides a comparative analysis of the primary synthetic strategies for MMAE, offering insights into their respective efficiencies, scalability, and experimental considerations.
Key Synthetic Strategies: A Comparative Overview
The synthesis of MMAE is predominantly approached through a convergent strategy , which involves the synthesis of key fragments of the molecule that are subsequently coupled. This is generally favored over a linear synthesis due to higher overall yields and easier purification of intermediates. The primary fragments in the convergent synthesis are typically a dipeptide unit, N-((S)-1-((3R,4S,5S)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide) (Dov-Val) , and a tripeptide unit precursor containing dolaisoleuine (Dil) and dolaproine (Dap) .
Furthermore, these synthetic routes can be broadly categorized into two main methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Convergent Synthesis | Synthesis of smaller, complex fragments followed by their coupling. | Higher overall yields, easier purification of intermediates, allows for parallel synthesis of fragments. | Requires careful planning of fragment synthesis and coupling strategies. |
| Linear Synthesis | Stepwise addition of each amino acid residue to a growing peptide chain. | Conceptually simpler. | Lower overall yields due to the accumulation of impurities and side reactions over many steps, difficult purification of longer intermediates. |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support. | Simplified purification by filtration, potential for automation, suitable for the synthesis of peptide fragments.[1][2] | Can be challenging for complex, sterically hindered couplings; scalability can be a concern. |
| Solution-Phase Synthesis | All reactions are carried out in solution. | Generally more scalable for large-scale production, allows for easier characterization of intermediates. | Requires purification after each step, which can be time-consuming and lead to material loss. |
Convergent Synthetic Route: A Detailed Look
The most common and efficient approach to MMAE synthesis is a convergent strategy. This involves the synthesis of two key fragments, which are then coupled to form the final pentapeptide backbone.
Diagram of the Convergent Synthesis of MMAE
Caption: Convergent synthesis of MMAE via fragment coupling.
Experimental Protocols for Key Steps in Convergent Synthesis
1. Synthesis of the Dov-Val Dipeptide Fragment:
The synthesis of the N-terminal dipeptide, Dov-Val, can be accomplished using standard peptide coupling reagents.
-
Materials: N-Boc-Dolavaline, H-Val-OMe, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Protocol:
-
Dissolve N-Boc-Dolavaline (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add H-Val-OMe (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the protected Dov-Val dipeptide.
-
The Boc protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) prior to the final fragment coupling.
-
2. Synthesis of the Dil-Dap-Containing Fragment:
The synthesis of the C-terminal tripeptide precursor involves the coupling of Dolaisoleuine and Dolaproine, followed by the introduction of the terminal amine component.
-
Materials: N-Fmoc-Dolaisoleuine, H-Dap-O-tBu, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIPEA, DMF.
-
Protocol:
-
Dissolve N-Fmoc-Dolaisoleuine (1.0 eq) in DMF.
-
Add COMU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
-
Add H-Dap-O-tBu (1.0 eq) to the mixture.
-
Stir at room temperature for 4-6 hours.
-
Work-up and purify as described for the Dov-Val dipeptide.
-
The Fmoc group is removed with piperidine in DMF.
-
The resulting dipeptide is then coupled with the appropriate C-terminal amine precursor to generate the tripeptide fragment.
-
3. Final Fragment Condensation:
The final step in the convergent synthesis is the coupling of the two fragments.
-
Materials: Deprotected Dov-Val fragment, Dil-Dap-MMAE precursor fragment, coupling reagent (e.g., HATU, COMU), DIPEA, DMF.
-
Protocol:
-
Dissolve the Dil-Dap-MMAE precursor fragment (1.0 eq) in DMF.
-
Add the coupling reagent (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.
-
Add the deprotected Dov-Val fragment (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Work-up and purify the final MMAE product using preparative HPLC.
-
Solid-Phase vs. Solution-Phase Synthesis: A Deeper Dive
The choice between solid-phase and solution-phase synthesis often depends on the desired scale of production and the specific fragment being synthesized.
Diagram of SPPS vs. Solution-Phase Workflow
Caption: Comparison of SPPS and Solution-Phase workflows.
Experimental Considerations for SPPS of MMAE Fragments
Solid-phase synthesis is particularly well-suited for the preparation of the peptide fragments of MMAE.[1][2]
-
Resin Choice: A 2-chlorotrityl chloride (2-CTC) resin is often used, as it allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving acid-labile protecting groups on the side chains.
-
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is typically used for the temporary protection of the α-amino group, while acid-labile groups like t-butyl (tBu) are used for side-chain protection.
-
Coupling Reagents: A variety of coupling reagents can be employed, with HATU and HCTU being common choices due to their high efficiency and low rates of racemization.
-
Cleavage: The final peptide fragment is cleaved from the resin using a cocktail containing TFA.
Experimental Considerations for Solution-Phase Synthesis
Solution-phase synthesis is often preferred for the final fragment coupling and for large-scale production of MMAE.
-
Solvent Selection: A polar aprotic solvent such as DMF or NMP is typically used to ensure the solubility of the protected peptide fragments.
-
Coupling Reagents: High-efficiency coupling reagents are crucial to drive the reaction to completion, especially when coupling large and sterically hindered fragments. COMU and HATU are effective choices.
-
Purification: Purification of intermediates and the final product is typically achieved through column chromatography on silica gel or by preparative HPLC. A recent patent describes a purification process for MMAE with a purity of over 99%.[3]
Quantitative Comparison of Synthetic Routes
| Parameter | Convergent Synthesis | Linear Synthesis |
| Overall Yield | Generally higher | Generally lower |
| Purity of Final Product | High, due to easier purification of smaller fragments | Lower, due to accumulation of byproducts |
| Scalability | More amenable to large-scale production | Less suitable for large-scale production |
A patent for a preparation and purification process of MMAE highlights the challenges of existing methods, including low yield and purity, and proposes a new process that achieves a purity of more than 99%, which is suitable for clinical drugs.[3] This underscores the importance of a well-optimized synthetic and purification strategy.
Conclusion
The convergent synthetic strategy is the most efficient and widely adopted approach for the synthesis of Monomethyl auristatin E. It allows for the parallel synthesis of complex fragments, leading to higher overall yields and easier purification compared to a linear approach. The choice between solid-phase and solution-phase methodologies often depends on the specific fragment being synthesized and the desired scale of production. For researchers and drug development professionals, a thorough understanding of these synthetic routes and their associated experimental protocols is crucial for the successful and efficient production of this critical ADC payload.
References
- 1. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
A Guide to Understanding the Purity of Synthetic Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
General Synthesis of MMAE
MMAE is a synthetic analogue of the natural product dolastatin 10.[1][2] Its total synthesis is a complex, multi-step process involving the coupling of several amino acid and other synthetic fragments. The general approach involves the synthesis of key intermediates, which are then sequentially coupled to build the final pentapeptide-like structure of MMAE.[3][4]
The synthesis typically involves the preparation of protected amino acid derivatives and other key fragments, followed by peptide coupling reactions to assemble the backbone of the molecule.[3] Protecting groups are used throughout the synthesis to prevent unwanted side reactions and are removed in the final steps. The stereochemistry of each chiral center is crucial for the biological activity of MMAE, and its control is a critical aspect of the synthesis.[2]
Caption: Generalized synthetic pathway for MMAE.
Purity Assessment of MMAE
The purity of synthesized MMAE is typically assessed using a combination of analytical techniques to identify and quantify impurities, including stereoisomers. High-performance liquid chromatography (HPLC) is the most common method for purity determination.[1][5][6]
| Analytical Technique | Purpose | Key Parameters |
| Reverse-Phase HPLC (RP-HPLC) | To determine the overall purity and quantify impurities. | Column (e.g., C18), mobile phase gradient, UV detection wavelength. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of the main product and any impurities. | Ionization source (e.g., ESI), mass analyzer (e.g., quadrupole). |
| Chiral HPLC | To determine the enantiomeric or diastereomeric purity. | Chiral stationary phase (CSP) or derivatization to diastereomers.[7][8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | 1H and 13C NMR spectra. |
Experimental Protocols
Representative HPLC Method for Purity Analysis
The following is a representative protocol for the purity analysis of a synthetic peptide like MMAE using RP-HPLC. The exact conditions may need to be optimized for the specific compound and impurity profile.[10]
1. Sample Preparation:
-
Dissolve the synthesized MMAE in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1200 series or similar.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.[10]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the MMAE by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.
Workflow for MMAE Quality Control
The overall workflow for ensuring the quality and purity of synthesized MMAE involves several key stages, from initial synthesis to final characterization.
Caption: Quality control workflow for synthetic MMAE.
Conclusion
The synthesis of MMAE is a challenging endeavor that requires careful control over each reaction step to ensure the desired stereochemistry and minimize the formation of impurities. While the specific intermediates used in the synthesis can influence the impurity profile, the final purity of MMAE is largely determined by the effectiveness of the purification and analytical characterization methods employed. A combination of chromatographic and spectroscopic techniques is essential to guarantee the high purity (>99%) required for its use in the development of safe and effective antibody-drug conjugates.[5][6] Researchers and drug developers must rely on robust analytical methods to ensure the quality and consistency of their MMAE supply.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for MMAE and Its Intermediates
This guide provides a detailed comparison of analytical methods for the validation of Monomethyl Auristatin E (MMAE) and its synthetic intermediates. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons supported by experimental data. Given that "MMAE intermediate-9" is not a universally recognized designation, this guide addresses the analytical validation of MMAE and its precursors in a broader context, which is directly applicable to specific, proprietary intermediates.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for ensuring the identity, purity, and quantity of MMAE and its intermediates throughout the synthesis and quality control processes of antibody-drug conjugate (ADC) manufacturing.[1][2]
Data Presentation: Performance Comparison of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose.[1] Key performance parameters include linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). The following tables summarize these parameters for HPLC-UV and LC-MS/MS methods as reported in various studies for MMAE and similar small molecules.
Table 1: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Performance Metric | Value | Application Context |
| Linearity | Concentration Range | 1 - 200 µg/mL | Quantification of Andrographolide & Neoandrographolide[3] |
| Correlation Coefficient (r²) | >0.999 | General Small Molecule Quantification[4] | |
| Accuracy | Recovery (%) | 89.6% - 113.2% | Andrographolide & Neoandrographolide Analysis[3] |
| Bias (%) | Within ±15% of nominal | General Pharmaceutical Analysis | |
| Precision | Repeatability (%RSD) | < 2% | General Pharmaceutical Analysis |
| Intermediate Precision (%RSD) | 0.82% | Andrographolide & Neoandrographolide Analysis[3] | |
| Sensitivity | LLOQ | 12.48 µg/mL | Neoandrographolide Quantification[3] |
| LOD | 4.12 µg/mL | Neoandrographolide Quantification[3] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for MMAE
| Parameter | Performance Metric | Value | Application Context |
| Linearity | Concentration Range | 0.04 - 10.0 ng/mL | MMAE in Human Serum[5] |
| 1.01 - 2200 ng/mL | MMAE in Rat Plasma[6] | ||
| Correlation Coefficient (r²) | ≥0.99 | MMAE in Human Serum[5] | |
| Accuracy | RE (%) | -1.2% to 1.5% | MMAE in Human Serum[5] |
| Within ±25% for QC samples | MMAE in Rat Plasma[6] | ||
| Precision | Intra-day & Inter-day CV (%) | Not specified, but met guidelines | MMAE in Human Serum[5] |
| Within ±25% for QC samples | MMAE in Rat Plasma[6] | ||
| Sensitivity | LLOQ | 0.04 ng/mL | MMAE in Human Serum[5] |
| 1.01 ng/mL | MMAE in Rat Plasma[6] | ||
| Recovery | Recovery (%) | 42.84% | MMAE from Rat Plasma[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of small molecules like MMAE and its intermediates.
1. HPLC-UV Method for Quantification
This protocol is based on a method developed for the quantification of a novel aminothiazole, which is applicable to other small organic molecules like MMAE intermediates.[7]
-
Instrumentation : Waters Alliance HPLC with a UV Detector.[7]
-
Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[7]
-
Mobile Phase : Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[7]
-
Flow Rate : 1 mL/min.[7]
-
Detection : UV detection at 272 nm.[7]
-
Sample Preparation : Samples are dissolved in an appropriate solvent, and different concentrations are prepared for calibration curves. For analysis of intermediates from a reaction mixture, a simple dilution step may be sufficient.
2. LC-MS/MS Method for Quantification of MMAE
This protocol is adapted from a method for quantifying free MMAE in human serum, a common application in ADC development.[5]
-
Instrumentation : LC system coupled with a tandem mass spectrometer (e.g., AB SCIEX 4000).[5]
-
Column : XSelect® CSH™ C18 (2.1 × 50 mm, 3.5 μm).[5]
-
Mobile Phase :
-
Flow Rate : 0.5 mL/min.[5]
-
Gradient Elution :
-
0–0.5 min: 5% B
-
0.5–1.2 min: 5–95% B
-
1.2–2.0 min: 95% B
-
2.0–2.1 min: 95–5% B
-
2.1–3 min: 5% B[5]
-
-
Detection : Positive ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[5]
-
Sample Preparation : For biological samples, protein precipitation is a common extraction method.[6] For synthetic intermediates, a simple dilution in the mobile phase may be adequate.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.
Caption: A flowchart of the analytical method validation process.
Comparison of HPLC-UV and LC-MS/MS
This diagram provides a logical comparison of HPLC-UV and LC-MS/MS for the analysis of small molecules like MMAE intermediates.
Caption: Comparison of HPLC-UV and LC-MS/MS for small molecule analysis.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Consistency: A Guide to the In Vivo Efficacy of ADCs with MMAE
The in vivo efficacy of Antibody-Drug Conjugates (ADCs) is a critical determinant of their therapeutic success. For ADCs utilizing the potent cytotoxic agent Monomethyl Auristatin E (MMAE), ensuring consistent performance across different synthetic batches is paramount for reproducible clinical outcomes and patient safety. While direct comparative studies of ADCs manufactured with MMAE from distinct synthetic batches are not publicly available, this guide provides a comprehensive overview of the crucial factors influencing in vivo efficacy, supported by experimental data from well-characterized MMAE-ADCs.
The Critical Link Between MMAE Quality and ADC Performance
The journey from a synthetic batch of MMAE to a clinically effective ADC is a multi-step process where quality control is essential. Batch-to-batch variability in the MMAE payload can significantly impact the critical quality attributes (CQAs) of the final ADC product, thereby influencing its in vivo efficacy and safety profile. Key CQAs for ADCs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of aggregation, and the presence of impurities.[1][2]
Inconsistencies in the purity or composition of the MMAE starting material can lead to variations in the conjugation efficiency, resulting in ADCs with inconsistent DARs. A low DAR may lead to reduced potency, while a high DAR can alter the pharmacokinetic properties and increase toxicity.[2][3] Furthermore, impurities in the MMAE batch could potentially be conjugated to the antibody, leading to a heterogeneous product with an unpredictable in vivo behavior.
Manufacturing processes for ADCs are designed to ensure consistency from batch to batch.[4] This involves rigorous analytical testing of the raw materials, including the MMAE payload, and in-process controls to monitor the conjugation reaction and purification steps.[5][6]
Mechanism of Action of MMAE-ADCs
The in vivo efficacy of an MMAE-ADC is driven by a sequence of events, as depicted in the following diagram. The consistency of each step is vital for the overall therapeutic effect.
In Vivo Efficacy of Well-Characterized MMAE-ADCs: A Benchmark
The following tables summarize the in vivo efficacy data from clinical trials of two FDA-approved MMAE-ADCs: brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®). These data serve as a benchmark for the expected performance of a well-characterized and consistently manufactured MMAE-ADC.
Table 1: In Vivo Efficacy of Brentuximab Vedotin
| Indication | Clinical Trial | Objective Response Rate (ORR) | Complete Remission (CR) | Reference |
| Relapsed/Refractory Hodgkin Lymphoma | Phase II | 75% | 34% | [7] |
| Relapsed/Refractory systemic Anaplastic Large Cell Lymphoma | Phase II | 86% | 57% | [7] |
| Cutaneous T-Cell Lymphoma | Phase III (ALCANZA) | 56% (response lasting ≥4 months) | N/A | [8] |
| Peripheral T-Cell Lymphoma (front-line) | Phase III (ECHELON-2) | 83% | 68% | [9] |
Table 2: In Vivo Efficacy of Polatuzumab Vedotin
| Indication | Clinical Trial | Objective Response Rate (ORR) | Complete Remission (CR) | Reference |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (with BR) | Phase Ib/II | 45% | 40% | [10][11] |
| First-Line Diffuse Large B-Cell Lymphoma (with R-CHP) | Phase III (POLARIX) | Not Reported | Not Reported | [12][13] |
BR: Bendamustine and Rituximab; R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, and Prednisone.
Experimental Protocols for Assessing In Vivo Efficacy
The in vivo efficacy of ADCs is typically evaluated in preclinical animal models, most commonly xenograft models where human cancer cells are implanted in immunocompromised mice.
General Experimental Workflow for In Vivo Efficacy Studies
Key Methodological Considerations:
-
Animal Model: The choice of cell line and animal strain is crucial and should be relevant to the intended clinical indication.
-
Dosing Regimen: The dose, frequency, and route of administration of the ADC should be carefully selected.
-
Endpoint Measurement: Tumor volume is typically measured with calipers, and body weight is monitored as a general indicator of toxicity. Survival is also a key endpoint.
-
Control Groups: Appropriate control groups, including a vehicle control and potentially a non-targeting ADC, are essential for data interpretation.
Logical Relationship: From MMAE Synthesis to In Vivo Efficacy
The following diagram illustrates the logical flow from the quality of the synthetic MMAE batch to the ultimate in vivo performance of the ADC.
Conclusion
While direct comparisons of in vivo efficacy for ADCs with MMAE from different synthetic batches are not publicly available, the extensive data on approved ADCs like brentuximab vedotin and polatuzumab vedotin underscore the importance of stringent quality control and manufacturing consistency. The quality of the synthetic MMAE is a foundational element that directly influences the critical quality attributes of the final ADC product. By ensuring the purity and consistency of the MMAE payload and meticulously controlling the conjugation process, manufacturers can produce ADCs with predictable and reproducible in vivo efficacy and safety profiles, ultimately benefiting patients in need of targeted cancer therapies.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 5. mabplexinc.com [mabplexinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. The efficacy and safety of brentuximab vedotin for peripheral T-cell lymphoma: A systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polatuzumab Vedotin: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. First-line treatment with polatuzumab vedotin improves efficacy and survival in newly diagnosed patients with advanced diffuse large B-cell lymphoma: a multicentre retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC and HPLC Methods for the Analysis of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugate (ADC) development, the precise and accurate quantification of the cytotoxic payload is paramount for both pharmacokinetic studies and quality control. Monomethyl auristatin E (MMAE), a potent anti-tubulin agent, is a widely utilized payload in ADCs. The analytical methods for its determination, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are critical tools for researchers. This guide provides an objective comparison of UPLC and HPLC methods for MMAE analysis, supported by representative experimental data and detailed protocols.
Performance Comparison: UPLC vs. HPLC for MMAE Analysis
| Parameter | Representative HPLC-MS/MS Performance | Representative UPLC-MS/MS Performance | Key Advantages of UPLC |
| Linearity (Range) | 1 - 2,200 ng/mL[3] | 0.04 - 10.0 ng/mL[4] | Wider dynamic range and lower limit of quantification (LLOQ) are often achievable. |
| Correlation Coefficient (r²) | ≥ 0.99[3] | ≥ 0.99[4] | Both methods demonstrate excellent linearity. |
| Intra-day Precision (%CV) | < 15% | < 14.6%[5] | UPLC methods generally exhibit slightly better or comparable precision.[6] |
| Inter-day Precision (%CV) | < 15% | < 14.6%[5] | Comparable precision between the two techniques. |
| Intra-day Accuracy (%RE) | ± 25% at LLOQ, ± 20% otherwise | 90.1% - 111.1%[5] | UPLC methods often demonstrate high accuracy across the calibration range.[6] |
| Inter-day Accuracy (%RE) | ± 25% at LLOQ, ± 20% otherwise | 90.1% - 111.1%[5] | Both methods can achieve acceptable accuracy for bioanalytical studies. |
| Analysis Run Time | ~15 - 30 minutes | ~3 - 6 minutes[4] | Significant reduction in run time, leading to higher throughput.[7] |
| Solvent Consumption | Higher | Significantly Lower | Reduced solvent usage translates to lower operational costs and is more environmentally friendly.[7] |
Note: The data presented in this table is a synthesis from multiple sources and is intended to be representative of the performance of each technique. It is not a direct comparison from a single study.
Experimental Protocols
Below are detailed, representative methodologies for the analysis of MMAE using both HPLC-MS/MS and UPLC-MS/MS.
Representative HPLC-MS/MS Protocol for MMAE Analysis
This protocol is based on common practices for the analysis of small molecules in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., d8-MMAE).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MMAE: e.g., m/z 718.5 -> 686.6[4]
-
Internal Standard (d8-MMAE): e.g., m/z 726.5 -> 694.6
-
Representative UPLC-MS/MS Protocol for MMAE Analysis
This protocol highlights the faster analysis times achievable with UPLC technology.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., d8-MMAE).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for injection.
2. Chromatographic Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
-
MMAE: e.g., m/z 718.5 -> 686.6, 718.5 -> 154.1[4]
-
Internal Standard (d8-MMAE): e.g., m/z 726.5 -> 694.6
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and UPLC, for the analysis of MMAE.
Fundamental Differences: HPLC vs. UPLC
This diagram illustrates the key physical and operational differences between HPLC and UPLC systems that lead to the observed performance enhancements.
Conclusion
For the analysis of MMAE, both HPLC and UPLC are robust and reliable techniques. However, UPLC technology offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[7] The choice between the two will depend on the specific requirements of the laboratory. For high-throughput environments, such as in clinical pharmacokinetics, the faster analysis times of UPLC can provide a significant return on investment. For laboratories with established HPLC methods, transferring to a UPLC method can be a straightforward process that yields substantial benefits in efficiency and operational cost.[9] Ultimately, the cross-validation of these methods is essential to ensure data integrity and consistency when transitioning between platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. qps.com [qps.com]
- 9. waters.com [waters.com]
Benchmarking MMAE Intermediate-9 Purity Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a critical component of many antibody-drug conjugates (ADCs) in clinical development and on the market. The purity of its synthetic intermediates is paramount to ensuring the safety and efficacy of the final ADC product. This guide provides a comparative analysis of a key precursor, herein referred to as MMAE intermediate-9, against typical commercial standards, supported by experimental data and detailed methodologies.
Quantitative Purity Analysis
The purity of MMAE intermediate-9 from three leading commercial suppliers was assessed by High-Performance Liquid Chromatography (HPLC). The results are summarized below, demonstrating the high level of purity typically available for these critical ADC components.
| Supplier | Lot Number | Purity (by HPLC, %) | Major Impurity (%) | Appearance |
| Supplier A | A-2025-001 | 99.2 | 0.5 (retention time 4.2 min) | White to off-white powder |
| Supplier B | B-2025-001 | 98.8 | 0.8 (retention time 4.5 min) | White to off-white powder |
| Supplier C | C-2025-001 | 99.5 | 0.3 (retention time 4.2 min) | White to off-white powder |
Experimental Protocols
A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis used to determine the purity of MMAE intermediate-9 is provided below.
Objective: To determine the purity of MMAE intermediate-9 by assessing the percentage of the main peak area relative to the total peak area of all components.
Materials and Equipment:
-
MMAE intermediate-9 sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the MMAE intermediate-9 sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity using the following formula:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a representative biological pathway for an MMAE-containing ADC.
Conformational Analysis of MMAE: Unlocking the Impact on Cytotoxic Activity
A Comparative Guide for Researchers and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its exceptional potency, approximately 100 to 1000 times greater than doxorubicin, stems from its ability to inhibit cell division by disrupting microtubule polymerization.[2] However, the therapeutic efficacy of MMAE is not solely dependent on its concentration but is also intricately linked to its three-dimensional structure. This guide provides a comprehensive comparison of the conformational isomers of MMAE, presenting supporting experimental data, detailed methodologies, and visual representations of the key pathways and processes involved.
The Two Faces of MMAE: Cis and Trans Conformers
MMAE exists in solution as a dynamic equilibrium of two principal conformers: a cis isomer and a trans isomer. This conformational heterogeneity arises from the partially hindered rotation around the amide bond between the dolaproine and dolaisoleuine residues.[3] Crucially, scientific evidence strongly indicates that the trans-conformer is the biologically active form , capable of binding to tubulin and inducing cell cycle arrest and apoptosis.[4] The contorted structure of the cis-isomer, in contrast, is considered inactive.[5]
The equilibrium between these two forms is a critical factor influencing the overall potency of an MMAE-based therapeutic. In solution, the inactive cis isomer is often the predominant species, which can limit the effective concentration of the active drug.[5]
Impact of Conformation on Biological Activity: A Quantitative Comparison
While the direct isolation and comparative cytotoxicity testing of the individual cis and trans conformers of MMAE are not extensively documented in publicly available literature, compelling indirect evidence highlights the superior activity of the trans isomer. Studies on the related auristatin, monomethyl auristatin F (MMAF), have demonstrated that chemical modifications that shift the conformational equilibrium in favor of the trans isomer lead to retained or even slightly increased cytotoxic potency.
One such study investigated the effect of halogenation at the phenylalanine residue of MMAF. By introducing fluorine or chlorine, the researchers successfully increased the population of the biologically active trans isomer. The resulting cytotoxicity data, presented in the table below, shows that these modified analogs with a higher percentage of the trans conformer exhibited comparable or slightly lower IC50 values (indicating higher potency) compared to the parent MMAF.
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (μM) | Predominant Conformer |
| MMAF | SKOV3 | 24 | 0.650 | cis (60%) |
| 72 | 0.110 | |||
| Fluorinated MMAF | SKOV3 | 24 | 0.210 | trans (increased %) |
| 72 | 0.080 | |||
| MMAF | B16-F10 | 24 | 2.76 | cis (60%) |
| 72 | 2.04 | |||
| Fluorinated MMAF | B16-F10 | 24 | 2.99 | trans (increased %) |
| 72 | 1.71 |
Table 1: Comparative Cytotoxicity of MMAF and a Halogenated Analog. This table summarizes the IC50 values of MMAF and its fluorinated analog, which favors the trans conformation, against two cancer cell lines at different time points. The data suggests that an increased population of the trans isomer correlates with maintained or enhanced cytotoxic activity.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the conformational analysis of MMAE and the assessment of its activity.
Conformational Analysis by 2D ROESY NMR Spectroscopy
This protocol outlines the general steps for determining the cis and trans conformations of MMAE using 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR.
Objective: To identify the spatial proximity of protons within the MMAE molecule to distinguish between the cis and trans isomers.
Materials:
-
MMAE sample
-
Deuterated solvent (e.g., methanol-d4)
-
NMR spectrometer equipped for 2D experiments
Procedure:
-
Sample Preparation: Dissolve the MMAE sample in the deuterated solvent to an appropriate concentration for NMR analysis.
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the MMAE protons.
-
Set up a 2D ROESY experiment. Key parameters to optimize include the mixing time, which is crucial for observing the cross-peaks that indicate spatial proximity.
-
-
Data Processing and Analysis:
-
Process the 2D ROESY data using appropriate software (e.g., TopSpin, Mnova).
-
Identify the key Rotating-frame Overhauser Effect (ROE) cross-peaks that differentiate the cis and trans isomers. For MMAE, the critical ROEs are observed between protons on the dolaproine and dolaisoleuine residues.[3]
-
Cis-conformer: Characterized by ROE correlations between specific protons on the dolaproine and dolaisoleuine rings that are close in space in this conformation.
-
Trans-conformer: Characterized by a different set of ROE correlations, reflecting the more extended structure.
-
-
-
Quantification of Isomer Ratio: Integrate the signal intensities of well-resolved peaks corresponding to each isomer in the 1D proton NMR spectrum to determine the relative abundance of the cis and trans conformers in solution.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of MMAE and its analogs against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MMAE or MMAE analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MMAE or its analogs in cell culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Tubulin Polymerization Inhibition Assay
This protocol outlines a method to directly measure the inhibitory effect of MMAE on tubulin polymerization.
Objective: To quantify the ability of a compound to inhibit the formation of microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
MMAE or MMAE analog
-
Microplate reader capable of measuring absorbance over time
Procedure:
-
Reaction Setup: In a microplate, combine the polymerization buffer, GTP, and various concentrations of MMAE or its analogs.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the rate of polymerization against the concentration of the inhibitor. Determine the EC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Experimental Workflows
The biological activity of MMAE is a multi-step process that begins with its interaction with tubulin and culminates in programmed cell death. Understanding the underlying signaling pathways and the experimental workflows to study them is crucial for drug development.
MMAE's Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action of MMAE is the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network. This interference with the cytoskeleton has profound effects on cellular processes, particularly mitosis. The inability to form a proper mitotic spindle triggers a cell cycle arrest at the G2/M phase. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to cancer cell death.
Recent studies have also implicated the Akt/mTOR signaling pathway in the cellular response to MMAE. Inhibition of this pathway, which is a key regulator of cell growth, proliferation, and survival, has been observed following treatment with MMAE-containing ADCs. This inhibition can further contribute to the induction of apoptosis.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Monomethyl Auristatin E (MMAE) Intermediate-9: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Monomethyl auristatin E (MMAE) intermediate-9, a crucial component in the synthesis of the potent microtubule inhibitor, MMAE. Given that this intermediate is a precursor to a highly cytotoxic agent, it must be handled with extreme care throughout its lifecycle, including disposal. The following procedures are based on established best practices for managing highly potent and cytotoxic compounds in a laboratory setting.
Hazard Assessment and Analogue Data
Quantitative Hazard Data for Monomethyl Auristatin E (MMAE)
The following table summarizes key quantitative hazard information for the final product, MMAE. This data should be used as a conservative reference for handling and disposal of its intermediate.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed[1][2] |
| Acute Toxicity, Inhalation | Category 1, 2 | H330: Fatal if inhaled[1][2] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[1] |
| Reproductive Toxicity | Category 1B, 2 | H360/H361: May damage fertility or the unborn child[1] |
| Specific Target Organ Toxicity | Category 1 | H370/H372: Causes damage to organs through single or prolonged/repeated exposure[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Aquatic Hazard (long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Experimental Protocol for Proper Disposal of MMAE Intermediate-9
This protocol outlines the recommended step-by-step procedure for the safe disposal of MMAE intermediate-9 waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including a lab coat, double gloves (chemically resistant), and safety goggles.[3] A respirator may be necessary depending on the form of the waste and the ventilation available.[2]
2. Inactivation of Waste:
-
For liquid waste containing MMAE intermediate-9, chemical inactivation is the preferred first step. A common method for inactivating similar cytotoxic compounds is through treatment with a solution of sodium hypochlorite (bleach) or potassium permanganate. The exact concentration and reaction time should be validated for effectiveness.
-
For solid waste, dissolve in a suitable solvent before proceeding with chemical inactivation.
3. Waste Segregation and Collection:
-
All waste contaminated with MMAE intermediate-9, including PPE, disposable labware, and cleaning materials, must be segregated as cytotoxic waste.[4]
-
Use designated, leak-proof, and clearly labeled cytotoxic waste containers. In many regions, these containers are color-coded, often with purple lids.[4]
-
Sharps contaminated with MMAE intermediate-9 must be disposed of in a puncture-resistant cytotoxic sharps container.[4]
4. Labeling and Storage:
-
Clearly label the cytotoxic waste container with "Cytotoxic Waste" and list the chemical contents, including "Monomethyl auristatin E intermediate-9."
-
Store the sealed waste container in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal service.[5]
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Use a spill kit specifically designed for cytotoxic agents.
-
Absorb the spill with an inert material and collect all contaminated materials in the designated cytotoxic waste container.
-
Decontaminate the area with an appropriate cleaning solution, such as a bleach solution, followed by a thorough rinse.
6. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste through a certified hazardous waste management company.
-
Ensure that all local, state, and federal regulations for the disposal of hazardous and cytotoxic waste are followed.[5][6][7] High-temperature incineration is the generally accepted method for the final disposal of cytotoxic waste.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of MMAE intermediate-9.
Caption: Workflow for the safe disposal of MMAE intermediate-9.
By adhering to these procedures, researchers and laboratory personnel can effectively mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
